3-ethyl-3-azabicyclo[3.2.1]octan-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-3-azabicyclo[3.2.1]octan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-5-7-3-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWISUXVXHHYBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CCC(C1)C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-14-8): A Privileged Scaffold in Modern CNS and Anti-Inflammatory Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the transition from flat, sp2-rich molecules to three-dimensional, sp3-rich architectures is a critical strategy for improving clinical success rates. 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-14-8) represents a highly privileged, conformationally restricted diamine scaffold. By acting as a rigid bioisostere for flexible piperidine and tropane rings, this bicyclic framework minimizes the entropic penalty of receptor binding while significantly enhancing metabolic stability. This technical whitepaper explores the physicochemical properties, synthetic functionalization workflows, and pharmacological applications of this scaffold, specifically its role in developing next-generation anti-inflammatory agents and neuroprotective Gamma-Secretase Modulators (GSMs).
Structural Pharmacology & Physicochemical Profile
The core architecture of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine features an ethylene bridge (C6-C7) that forces the embedded piperidine ring into a rigid boat or chair conformation. This structural rigidity is paramount: it projects the basic nitrogen (N3) and the primary amine (C8) along highly defined, predictable vectors.
Table 1: Physicochemical Properties of CAS 108640-14-8
To facilitate structure-based drug design (SBDD), the fundamental quantitative properties of the scaffold are summarized below[1]:
| Property | Value | Pharmacological Implication |
| Chemical Name | 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine | Standardized nomenclature for SBDD. |
| CAS Registry Number | 108640-14-8 | Unique identifier for procurement and IP. |
| Molecular Formula | C9H18N2 | Low molecular weight allows for extensive functionalization. |
| Molecular Weight | 154.25 g/mol | High Ligand Efficiency (LE) potential. |
| Topological Polar Surface Area | 29.3 Ų | Excellent blood-brain barrier (BBB) penetrance potential. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Reactive site for cross-coupling or amidation. |
| Hydrogen Bond Acceptors | 2 (Amines) | Facilitates target kinase/protease interactions. |
| Rotatable Bonds | 1 (Ethyl group) | High conformational rigidity. |
Mechanistic Role in Drug Design: Causality and E-E-A-T
The selection of the azabicyclo[3.2.1]octane core over a standard piperidine is driven by strict thermodynamic and pharmacokinetic causality.
1. Entropic Optimization: When a flexible piperidine binds to a target receptor, it must adopt a specific bioactive conformation, resulting in a high entropic penalty. By pre-organizing the spatial arrangement of the pharmacophores, the azabicyclo[3.2.1]octane core minimizes this entropic cost, often leading to a 5- to 100-fold increase in binding affinity[2],[3]. 2. Metabolic Shielding: The steric bulk of the bicyclic framework physically shields the amine from rapid oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), thereby extending the pharmacokinetic half-life of the drug candidate[4].
Application 1: NAAA Inhibitors for Inflammation
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) is a lysosomal enzyme that degrades palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid. Replacing a flexible piperidine with the 3-azabicyclo[3.2.1]octane core yields submicromolar NAAA inhibitors. The ethylene bridge provides optimal van der Waals contacts with the hydrophobic residues of the NAAA binding pocket, while the constrained geometry precisely aligns the functionalized pharmacophore with the catalytic cysteine residue (Cys126) for non-covalent inhibition[2],[3].
Application 2: Gamma-Secretase Modulators (GSMs)
In Alzheimer's disease research, derivatives of 3-azabicyclo[3.2.1]octan-8-amine are utilized as GSMs, such as the clinical candidate Nivegacetor[5]. The rigid scaffold stabilizes the interaction between the presenilin-1 (PSEN1) catalytic subunit and the amyloid precursor protein (APP). This stabilization increases the processivity of the enzyme, shifting the cleavage of APP away from the toxic Aβ42 isoform toward shorter, neuroprotective fragments like Aβ38[6].
Experimental Workflows: Scaffold Functionalization
To integrate the 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine core into a larger drug molecule, the primary amine at the C8 position is typically functionalized via a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.
Self-Validating Protocol: N-Arylation via Buchwald-Hartwig Cross-Coupling
Causality & Design: The primary amine at the 8-position is sterically hindered by the bicyclic framework. Standard SNAr reactions often fail or require harsh conditions that degrade the substrate. Palladium-catalyzed cross-coupling overcomes this activation energy barrier. BrettPhos is selected as the ligand because its bulky, electron-rich biaryl structure accelerates reductive elimination, specifically preventing the formation of undesired bis-arylated byproducts common with primary amines.
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd2(dba)3 (0.02 equiv, 2 mol % Pd) and BrettPhos (0.04 equiv). The Pd2(dba)3 provides the active Pd(0) species necessary for the catalytic cycle.
-
Substrate Addition: Add the aryl halide electrophile (1.0 equiv) and 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (1.2 equiv). The slight excess of the amine ensures complete conversion of the limiting electrophile.
-
Base Addition: Add sodium tert-butoxide (NaOtBu) (1.4 equiv). Note: If the aryl halide contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with anhydrous Cs2CO3 (2.0 equiv).
-
Solvent & Degassing: Add anhydrous, degassed toluene (0.2 M relative to the aryl halide). Toluene is chosen because it dissolves the neutral organic substrates and the active palladium-phosphine complex while keeping the polar inorganic salts suspended. Purge the suspension with argon for 5 minutes.
-
Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12–16 hours. The high temperature is required to overcome the activation energy of the oxidative addition step. Monitor via LC-MS.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient) to isolate the N-arylated pharmacophore[6],[5].
Figure 1: Palladium-catalyzed Buchwald-Hartwig cross-coupling workflow for scaffold functionalization.
Pharmacological Signaling & Therapeutic Pathways
Once functionalized, the azabicyclo[3.2.1]octane derivatives act as highly selective modulators of their target enzymes. The diagram below illustrates the logical relationship between the administration of the functionalized scaffold, its interaction with the target enzyme (such as NAAA or PSEN1), and the resulting downstream therapeutic effect.
Figure 2: Mechanism of action for azabicyclo[3.2.1]octane modulators altering enzymatic cleavage.
Conclusion
The 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-14-8) scaffold is a masterclass in rational drug design. By enforcing strict conformational geometry, it circumvents the entropic penalties associated with flexible aliphatic rings, resulting in superior target affinity and metabolic stability. Whether deployed in the synthesis of potent NAAA inhibitors for inflammatory diseases or Gamma-Secretase Modulators for Alzheimer's, this building block remains an indispensable tool for modern medicinal chemists.
References
-
Title: 1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine Properties (Includes CAS 108640-14-8 Data) Source: ChemSrc URL: [Link]
-
Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL: [Link]
-
Title: Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]
- Title: 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)
-
Title: Nivegacetor - Drug Approvals International Source: Drug Approvals International URL: [Link]
Sources
- 1. CAS#:1006957-17-0 | 1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine | Chemsrc [chemsrc.com]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugapprovalsint.com [drugapprovalsint.com]
- 6. WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's disease - Google Patents [patents.google.com]
Technical Guide: Chemical Structure and Synthesis of 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine , a bicyclic amine belonging to the isotropane class.[1] Unlike the more common tropane alkaloids (where the nitrogen is located at the bridgehead position 8), this molecule features the nitrogen atom within the six-membered ring (position 3) and an exocyclic amine functionality at the one-carbon bridge (position 8).
This scaffold is of significant interest in medicinal chemistry as a "privileged structure" for designing ligands targeting monoamine transporters (DAT, SERT) and G-protein coupled receptors (GPCRs), particularly nociceptin and opioid receptors. This guide details the structural properties, a self-validating synthesis protocol via the double Mannich condensation, and the stereochemical considerations critical for biological activity.
Chemical Identity and Structural Analysis[2][3][4]
Nomenclature and Classification
The molecule is an isotropane derivative.[1][2] The term "isotropane" refers to the 3-azabicyclo[3.2.1]octane skeleton, distinguishing it from "tropane" (8-azabicyclo[3.2.1]octane).
| Property | Description |
| IUPAC Name | 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine |
| Common Scaffold | Isotropane (3-azabicyclo[3.2.1]octane) |
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
| Key Functional Groups | Tertiary amine (N3-ethyl), Primary amine (C8-amino) |
| Stereocenters | C1 and C5 (bridgeheads), C8 (pseudo-asymmetric) |
Structural Topology (Graphviz Visualization)
The following diagram illustrates the connectivity and distinguishes the isotropane core from the tropane core.
Figure 1: Topological comparison between Isotropane (Target) and Tropane (Reference) scaffolds.
Synthesis Strategy: The Double Mannich Condensation
The most robust route to the 3-azabicyclo[3.2.1]octane core is a Robinson-Schöpf-type double Mannich condensation.[1] This approach constructs the bicyclic skeleton in a single step from accessible precursors.[1]
Retrosynthetic Analysis
-
Target: 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine.[1]
-
Intermediate: 3-ethyl-3-azabicyclo[3.2.1]octan-8-one.[1]
-
Precursors: Cyclopentanone (provides C1, C2, C4, C5, C8), Ethylamine (provides N3), Formaldehyde (provides C6, C7).[1]
Experimental Protocol (Step-by-Step)
Stage 1: Synthesis of 3-ethyl-3-azabicyclo[3.2.1]octan-8-one
This reaction exploits the acidity of the
Reagents:
-
Cyclopentanone (1.0 eq)
-
Ethylamine hydrochloride (1.1 eq)
-
Paraformaldehyde (2.2 eq)
-
Solvent: Glacial Acetic Acid or Ethanol/HCl[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve ethylamine hydrochloride (0.11 mol) and paraformaldehyde (0.22 mol) in glacial acetic acid (50 mL).
-
Addition: Add cyclopentanone (0.10 mol) dropwise to the mixture under stirring.
-
Heating: Heat the reaction mixture to 60°C for 1 hour, then increase to reflux (approx. 100-110°C) for 3-5 hours. Note: The solution will turn dark orange/brown.
-
Workup:
-
Remove acetic acid under reduced pressure (rotary evaporator).[1]
-
Dissolve the residue in water (50 mL).
-
Wash with diethyl ether (2 x 30 mL) to remove unreacted cyclopentanone and neutral byproducts.[1]
-
Basify the aqueous layer to pH > 10 using 4M NaOH (cooling in an ice bath is critical to prevent polymerization).
-
Extract the free base with Chloroform or Dichloromethane (DCM) (3 x 50 mL).
-
-
Purification: Dry organic layer over anhydrous
, filter, and concentrate. Vacuum distillation or column chromatography (Silica, DCM:MeOH 95:5) yields the ketone intermediate.
Stage 2: Reductive Amination to 8-Amine
Conversion of the C8 ketone to the primary amine.[1]
Reagents:
-
3-ethyl-3-azabicyclo[3.2.1]octan-8-one (Intermediate from Stage 1)[1]
-
Ammonium Acetate (
) (10 eq) -
Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Methanol[1]
Procedure:
-
Imine Formation: Dissolve the ketone (10 mmol) and ammonium acetate (100 mmol) in dry methanol (30 mL). Add 3Å molecular sieves. Stir at room temperature for 2 hours.
-
Reduction: Cool to 0°C. Add
(15 mmol) portion-wise. -
Reaction: Allow to warm to room temperature and stir for 16-24 hours.
-
Quench: Acidify with concentrated HCl to pH < 2 (careful gas evolution) to decompose excess hydride.
-
Isolation: Basify to pH > 12 with NaOH. Extract with DCM.[1]
-
Salt Formation (Optional but Recommended): Treat the crude amine with HCl in ether to precipitate the dihydrochloride salt for stability and characterization.
Synthesis Workflow Visualization
Figure 2: Synthetic pathway for the construction of the 3-ethyl-isotropane scaffold.[1]
Stereochemical Considerations
The biological activity of bicyclo[3.2.1]octanes is highly dependent on the stereochemistry at the bridge position (C8).
Syn/Anti Isomerism
Upon reduction of the C8 ketone, two stereoisomers are formed:
-
Syn-isomer (Exo): The amine group points towards the two-carbon bridge (C6-C7).[1]
-
Anti-isomer (Endo): The amine group points towards the nitrogen-containing bridge (N3).
Note: Nomenclature can vary. In isotropanes, "syn" usually refers to the relationship with the nitrogen bridge.
Mechanistic Causality:
Hydride reagents (like
Pharmacological Relevance[1][6][7]
The 3-azabicyclo[3.2.1]octane (isotropane) scaffold is a bioisostere of the tropane ring found in cocaine and atropine, but with distinct vector properties.
Monoamine Transporter Inhibition
Research indicates that 8-substituted isotropanes act as potent inhibitors of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).
-
Mechanism: The scaffold mimics the spatial arrangement of the phenyl-tropane pharmacophore.
-
SAR Insight: The 3-ethyl group provides lipophilicity, enhancing blood-brain barrier (BBB) penetration.[1] The 8-amine serves as a handle for further functionalization (e.g., amide coupling with aryl acids) to tune selectivity between DAT and SERT.
GPCR Ligands
Derivatives where the 8-amine is acylated with bulky aryl groups have shown affinity for:
References
-
Meltzer, P. C., et al. (2003).[1][2] "Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors." Journal of Medicinal Chemistry.
-
Barlocco, D., et al. (1998).[1] "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "3-Azabicyclo[3.2.1]octane."[1][3][4][2][5][6] National Center for Biotechnology Information.[1]
-
House, H. O., et al. (1963).[1] "The Chemistry of Carbanions. V. The Enolates of Unsymmetrical Ketones." Journal of Organic Chemistry. (Foundational Mannich chemistry for bicyclic ketones).[1]
-
ChemScene. (2025). "8-Azabicyclo[3.2.1]octan-3-amine Product Data." (Provided for structural contrast).
Sources
- 1. 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | 98998-25-5 [sigmaaldrich.com]
- 2. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Azabicyclo(3.2.1)octane | C7H13N | CID 12313490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Azabicyclo[3.2.1]octane Scaffold: A Technical Guide to Pharmaceutical Applications
[1]
Executive Summary
The 3-azabicyclo[3.2.1]octane scaffold is a bridged bicyclic amine characterized by a nitrogen atom located in the 3-position of the bicyclic framework.[1] Unlike its famous isomer, tropane (8-azabicyclo[3.2.1]octane), where the nitrogen bridges the C1 and C5 positions, the 3-aza isomer incorporates the nitrogen into the larger three-atom bridge.[1]
Key Pharmaceutical Value:
-
Conformational Constraint: It rigidly locks the piperidine ring into a specific chair/boat conformation, reducing the entropic penalty of binding.
-
Vector Positioning: It offers unique exit vectors for substituents at the C8 (bridge), C2/C4 (alpha to nitrogen), and N3 positions, distinct from simple piperidines or tropanes.[1]
-
Bioisosterism: It is widely used to replace flexible piperidine or piperazine rings to improve metabolic stability and selectivity in GPCR ligands (e.g., CCR5, Opioid) and enzyme inhibitors.
Structural & Physicochemical Analysis[1][2]
Topology and Numbering
The scaffold consists of a cyclopentane ring bridged by a propylamine chain (–CH₂–N–CH₂–).
Conformational Dynamics
Unlike the tropane system, which is rigidified by the nitrogen bridge, the 3-azabicyclo[3.2.1]octane system allows for a "chair" or "boat" conformation of the piperidine-like ring (C1-C2-N3-C4-C5-C8).[1]
-
Dominant Conformation: The chair form is generally preferred, placing the N-substituent in an equatorial-like orientation, minimizing 1,3-diaxial interactions with the C6/C7 bridge.
-
pKa Modulation: The basicity of the N3 nitrogen is influenced by the bridgehead carbons. Generally, it is comparable to secondary/tertiary amines (pKa ~9-10) but can be modulated by C2/C4 substitution.[1]
Therapeutic Applications & Case Studies
Peptidomimetics (The "BTAa" Scaffold)
One of the most successful applications of this topology is in the design of Bicycles from Tartaric Acid and amino acids (BTAa) . By introducing oxygen atoms at positions 6 and 8 (creating a 3-aza-6,8-dioxabicyclo[3.2.1]octane), researchers create rigid scaffolds that mimic peptide
-
Mechanism: The rigid bicyclic core forces attached amino acid side chains into specific orientations that mimic the secondary structure of proteins.
-
Application: HIV protease inhibitors and integrin antagonists.[1]
GPCR Ligands: CCR5 and Opioid Receptors
In the optimization of Maraviroc (a CCR5 antagonist) and various opioid ligands, the 3-azabicyclo[3.2.1]octane scaffold has been evaluated as a replacement for tropane or flexible piperidines.[1]
-
Case Study (CCR5): Replacing the tropane core of Maraviroc with 3-azabicyclo[3.2.1]octane alters the vector of the phenyl-triazole moiety.[1] While tropane was the final choice for Maraviroc, the 3-aza analogs demonstrated significant antiviral activity, highlighting the scaffold's utility in "scaffold hopping" to bypass patent space or improve metabolic profiles.
-
Opioid Antagonists: N-substituted 3-azabicyclo[3.2.1]octanes have been synthesized to target Mu and Kappa opioid receptors, utilizing the rigid core to project pharmacophores into specific hydrophobic pockets of the GPCR.[1]
Enzyme Inhibitors: Renin and NAAA
The scaffold serves as a core for displaying transition-state mimics.[1]
-
NAAA Inhibitors: In the search for anti-inflammatory agents, constraining the piperidine linker of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors into a bicyclic system improved potency.[1] While 8-aza derivatives (tropanes) are common, the 3-aza isomer provides an alternative geometry to fine-tune the fit within the catalytic tunnel.[1]
Synthetic Methodologies
The synthesis of the 3-azabicyclo[3.2.1]octane core typically relies on the cyclization of cis-1,3-disubstituted cyclopentane derivatives.[1] The cis stereochemistry is critical to allow bridging.
Primary Route: Imide Reduction
This is the most robust scale-up route.[1] It begins with cis-1,3-cyclopentanedicarboxylic acid.[1]
-
Anhydride Formation: Dehydration of the diacid.
-
Imide Formation: Reaction with a primary amine (
) to form the cyclic imide (3-substituted-3-azabicyclo[3.2.1]octane-2,4-dione).[1] -
Global Reduction: Reduction of the imide carbonyls using LiAlH
to yield the bicyclic amine.
Visualization of Synthetic Pathway
The following diagram outlines the "Imide Reduction" route and an alternative "Double Alkylation" route.
Caption: Figure 1. Two primary synthetic routes to the 3-azabicyclo[3.2.1]octane core. The Imide Reduction route (solid lines) is preferred for scale and stereocontrol.[1]
Experimental Protocol: Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octane
Objective: To synthesize the N-benzyl protected core via the imide reduction method. This protocol is self-validating via NMR monitoring of carbonyl disappearance.[1]
Materials
-
cis-1,3-Cyclopentanedicarboxylic acid (1.0 eq)[1]
-
Acetic anhydride (excess)[1]
-
Benzylamine (1.05 eq)[1]
-
Lithium Aluminum Hydride (LiAlH
) (2.5 eq)[1] -
Solvents: THF (anhydrous), Toluene, Ethanol.
Step-by-Step Methodology
Phase 1: Formation of the Anhydride
-
Reflux: Suspend cis-1,3-cyclopentanedicarboxylic acid (10 g) in acetic anhydride (30 mL). Heat to reflux (140°C) for 2 hours.
-
Validation: Monitor by TLC. The starting diacid is polar; the anhydride is less polar.
-
Workup: Concentrate in vacuo to remove acetic acid and excess anhydride. The residue (cis-3-oxabicyclo[3.2.1]octane-2,4-dione) is used directly.[1]
Phase 2: Formation of the Imide
-
Addition: Dissolve the crude anhydride in Toluene (50 mL). Add Benzylamine (1.05 eq) dropwise.[1] A precipitate (the amic acid) may form.[1]
-
Cyclization: Equip the flask with a Dean-Stark trap. Reflux for 4-6 hours until water evolution ceases.[1]
-
Validation:
H NMR should show a singlet for the benzylic -CH - at ~4.6 ppm and disappearance of amide N-H signals.[1] -
Isolation: Concentrate and recrystallize from Ethanol/Hexane to yield N-benzyl-3-azabicyclo[3.2.1]octane-2,4-dione .
Phase 3: Reduction to the Amine
-
Preparation: In a dry 3-neck flask under Argon, suspend LiAlH
(2.5 eq) in anhydrous THF. Cool to 0°C.[1] -
Addition: Dissolve the Imide from Phase 2 in THF and add dropwise to the hydride suspension.
-
Reaction: Allow to warm to Room Temperature, then reflux for 12 hours.
-
Causality: Reflux is required to fully reduce both carbonyls of the rigid imide ring.
-
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of LiAlH in grams. -
Purification: Filter the granular precipitate. Dry the filtrate (Na
SO ) and concentrate. -
Final Validation:
Structure-Activity Relationship (SAR) Logic[1]
When optimizing this scaffold, the following decision tree guides substituent placement.
Caption: Figure 2. SAR decision matrix for functionalizing the 3-azabicyclo[3.2.1]octane core.
References
-
Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Bioorganic & Medicinal Chemistry Letters. (2010).[1] Link
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. (2018). Link
-
Discovery of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors. Journal of Medicinal Chemistry. (2022).[1] Link[1]
-
Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds. Current Medicinal Chemistry. (2006). Link
-
Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. Journal of Medicinal Chemistry. (1986). Link
In-Depth Technical Guide: 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine as a Conformationally Restricted Scaffold in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Physicochemical profiling, mechanistic advantages, and validated functionalization protocols of a privileged
Executive Summary
In modern medicinal chemistry, the transition from flat,
3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 108640-14-8) represents a highly versatile, privileged bridged bicyclic building block. With a molecular formula of C9H18N2 and a molecular weight of 154.25 g/mol , this scaffold effectively mimics the pharmacological vectors of piperidines and tropanes while offering superior structural rigidity. This whitepaper details its physicochemical properties, the mechanistic causality behind its utility, and self-validating protocols for its synthetic functionalization and analytical verification.
Physicochemical Profiling & Structural Analysis
The utility of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine stems from its precise atomic arrangement. The bicyclo[3.2.1] core forces the molecule into a rigid conformation, while the 3-ethyl substitution provides a tunable lipophilic vector. The primary amine at the C8 bridgehead serves as an ideal synthetic handle for diversification.
Quantitative Data Summary
| Property | Value | Pharmacological / Synthetic Significance |
| Chemical Name | 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine | Bridged architecture provides 3D spatial complexity. |
| CAS Registry Number | 108640-14-8 | Unique identifier for procurement and database tracking. |
| Molecular Formula | C9H18N2 | High |
| Molecular Weight | 154.25 g/mol | Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5. |
| Exact Mass | 154.1470 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors | 1 (-NH2 group) | Facilitates directed hydrogen bonding with target receptors. |
| H-Bond Acceptors | 2 (N3 and C8-N) | Enhances aqueous solubility and target interaction. |
| Rotatable Bonds | 1 (Ethyl attachment) | Minimal rotatable bonds reduce the entropic penalty upon binding. |
Pharmacological Rationale: The Bicyclic Advantage
When designing novel therapeutics, a common failure point is the high entropic penalty (
The Causality of Rigidity: By employing the 3-azabicyclo[3.2.1]octane core, we conformationally lock the nitrogen-containing ring. This pre-organization drastically reduces the entropic cost of binding. Furthermore, the rigid core projects the C8-amine and the N3-ethyl group into highly predictable, distinct spatial vectors. This exact structural rigidification has been successfully employed in the discovery of potent, selective inhibitors. For example, replacing flexible monocycles with bridged azabicyclic scaffolds has yielded superior selectivity in N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors and mTOR inhibitors .
Fig 1: Structural features and functionalization workflow of the bicyclic scaffold.
Standard Operating Procedure: C8-Amine Functionalization
To leverage this scaffold in library synthesis, the C8 primary amine is typically functionalized via amide coupling. The following step-by-step methodology is designed as a self-validating system to ensure high yield and purity.
Protocol: HATU-Mediated Amide Coupling
Rationale: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered or bridged bicyclic amines, minimizing unreacted starting material.
-
Activation: In a dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes. Causality: The base deprotonates the carboxylic acid, allowing HATU to form the highly reactive OAt-ester intermediate.
-
Scaffold Introduction: Add 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (1.1 eq, 0.55 mmol) in one portion. Causality: A slight excess of the amine ensures complete consumption of the activated acid, simplifying downstream purification.
-
Reaction Monitoring: Stir for 2 hours. Monitor via LC-MS (see Section 5). The reaction is complete when the mass of the active ester is fully replaced by the product mass.
-
Workup & Partitioning: Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3 (3 x 10 mL), followed by brine (10 mL). Causality: The basic aqueous wash removes acidic byproducts (HOAt) and partitions the highly polar DMF into the aqueous layer, leaving the functionalized bicyclic product in the organic phase.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient) to yield the target ligand.
Analytical Validation Protocol
Confirming the identity and purity of the 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine starting material is critical before committing it to complex syntheses. We utilize Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
LC-MS (ESI+) Methodology
Rationale: The presence of two basic aliphatic nitrogens makes this molecule highly amenable to positive electrospray ionization (ESI+), readily accepting a proton to form the
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH). Dilute 10-fold with 0.1% Formic Acid in Water.
-
Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at a flow rate of 0.6 mL/min.
-
Mass Detection: Operate the mass spectrometer in ESI+ mode. Scan range: m/z 100–500.
-
Validation Criteria:
-
Extract the chromatogram for the target mass.
-
Calculated Exact Mass: 154.1470 Da.
-
Expected
Ion: (Standard resolution) or (High resolution). -
Observation of the
peak confirms the molecular weight (154.25 g/mol ) and the formula (C9H18N2).
-
Fig 2: LC-MS analytical validation workflow for molecular weight confirmation.
References
-
Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
The "Inside-Out" Tropane: Therapeutic Potential of 3-Azabicyclo[3.2.1]octan-8-amine Derivatives
The following technical guide details the therapeutic utility, chemical architecture, and synthesis of 3-azabicyclo[3.2.1]octan-8-amine derivatives. This guide is structured for drug discovery scientists, focusing on the scaffold's role as a rigidified diamine spacer in modern medicinal chemistry.
Executive Summary: The Rigid Spacer Paradigm
In the landscape of privileged scaffolds, the 3-azabicyclo[3.2.1]octane core represents a critical geometric alternative to the ubiquitous tropane (8-azabicyclo[3.2.1]octane) and piperazine systems. While tropanes place the nitrogen on the one-atom bridge, the 3-azabicyclo variants incorporate the nitrogen into the three-atom bridge, creating a conformationally restricted 4-aminopiperidine mimic .
This structural nuance offers a distinct vector profile for substituents, locking the exocyclic amine (at C8) and the ring nitrogen (N3) into a fixed distance and orientation. This rigidity reduces the entropic penalty of binding, making it a high-value scaffold for:
-
Neurology: Voltage-gated Sodium Channel (NaV) inhibitors and Gamma-secretase modulators.
-
Oncology: CDK4/6 and SHP2 allosteric inhibitors.
-
Infectious Disease: Novel antibacterial agents against resistant Gram-negative strains.
Chemical Architecture & Structural Logic
The Scaffold Topology
The 3-azabicyclo[3.2.1]octane core is defined by two bridgehead carbons (C1 and C5) connected by three bridges:
-
3-Atom Bridge (C2–N3–C4): Contains the secondary/tertiary amine, allowing for diverse functionalization (reductive amination, alkylation, arylation).
-
2-Atom Bridge (C6–C7): A saturated ethylene bridge that imparts lipophilicity and steric bulk.
-
1-Atom Bridge (C8): The focal point for the primary amine substituent in this specific derivative class.
Unlike flexible piperazines, this bicyclic system forces substituents into defined endo or exo orientations relative to the bridge, enabling precise probing of hydrophobic pockets in GPCRs and kinases.
Comparative Vector Analysis
| Feature | Tropane (8-aza) | 3-Azabicyclo[3.2.1] | Medicinal Chemistry Implication |
| Nitrogen Position | Bridge (Pos 8) | Ring (Pos 3) | 3-aza mimics piperidine/piperazine; 8-aza mimics pyrrolidine/proline. |
| C8 Functionalization | Bridgehead | Bridge (Exocyclic) | C8-amine in 3-aza acts as a rigidified "tail" for H-bonding interactions. |
| Lipophilicity | Moderate | Moderate | Tunable via N3-substituents (e.g., benzyl, heteroaryl). |
| Primary Use | GPCR Antagonists (Muscarinic) | Kinase/Channel Linker | 3-aza is a superior bioisostere for 1,4-disubstituted piperazines. |
Therapeutic Applications & Mechanism of Action
Neurology: NaV1.7/1.8 Blockers & Alzheimer's
The 3-azabicyclo[3.2.1]octan-8-amine core has emerged as a potent scaffold for voltage-gated sodium channel inhibitors (e.g., NaV1.7 for pain, NaV1.1 for epilepsy). The rigid distance between the N3-aryl group and the C8-sulfonamide/amide "warhead" allows for precise engagement with the channel's pore or voltage-sensing domain.
-
Mechanism: The scaffold positions a lipophilic aryl group (attached to N3) into the hydrophobic fenestration of the channel, while the polar C8-amine derivative interacts with the selectivity filter residues.
-
Gamma-Secretase: Derivatives act as modulators (GSMs) rather than inhibitors, shifting the cleavage of Amyloid Precursor Protein (APP) towards shorter, non-toxic Aβ peptides (e.g., Aβ37/38) instead of Aβ42.
Oncology: Kinase & Phosphatase Inhibition
-
CDK4/6 Inhibitors: The scaffold serves as a replacement for the cyclohexyl-diamine moiety found in first-generation inhibitors. The bicyclic core restricts the rotation of the solubilizing amine, potentially improving metabolic stability and selectivity.
-
SHP2 Allosteric Inhibitors: Recent patents (e.g., WO2018013597) highlight the use of 3-azabicyclo[3.2.1]octan-8-amine to link the "tunnel" binding region of SHP2, stabilizing the auto-inhibited conformation of the phosphatase.
Signaling Pathway Visualization
The following diagram illustrates the role of the scaffold in modulating the SHP2 pathway, a key node in cancer cell proliferation.
Caption: Allosteric inhibition of SHP2 by 3-azabicyclo[3.2.1]octane derivatives, preventing RAS-MAPK activation.
Experimental Protocols: Synthesis & Functionalization
The synthesis of the 3-azabicyclo[3.2.1]octan-8-amine core is distinct from the tropane route. The most robust "self-validating" method involves a double Mannich condensation followed by reductive amination.
Core Synthesis: The Modified Robinson-Schopf
This protocol generates the key intermediate 3-benzyl-3-azabicyclo[3.2.1]octan-8-one , which is then converted to the amine.
Reagents:
-
Cyclopentanone (1.0 eq)
-
Benzylamine (1.0 eq)
-
Paraformaldehyde (2.2 eq)
-
Acetic Acid (glacial, solvent)
-
Hydrochloric Acid (catalytic)
Step-by-Step Protocol:
-
Mannich Condensation:
-
Dissolve cyclopentanone (8.4 g, 100 mmol) and benzylamine (10.7 g, 100 mmol) in glacial acetic acid (50 mL).
-
Heat to 60°C.
-
Add paraformaldehyde (6.6 g, 220 mmol) portion-wise over 30 minutes. Critical: Maintain temperature to prevent polymerization of formaldehyde.
-
Reflux the mixture for 4 hours. The solution will darken (orange/brown).
-
Validation: TLC (10% MeOH/DCM) should show consumption of benzylamine and appearance of a lower Rf spot.
-
-
Work-up:
-
Remove acetic acid under reduced pressure.
-
Basify the residue with 2N NaOH to pH 10.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2) yields 3-benzyl-3-azabicyclo[3.2.1]octan-8-one as a pale yellow oil/solid.
-
-
Reductive Amination to 8-Amine:
-
Dissolve the ketone (1.0 eq) in Methanol.
-
Add Ammonium Acetate (10.0 eq) and Sodium Cyanoborohydride (1.5 eq).
-
Stir at room temperature for 16 hours.
-
Stereochemistry Note: This reduction typically favors the endo-amine due to hydride attack from the less hindered exo-face.
-
Deprotection (Optional): Hydrogenation (H2, Pd/C) removes the benzyl group to yield the free diamine core.
-
Synthesis Workflow Diagram
Caption: Synthetic route to the 3-azabicyclo[3.2.1]octan-8-amine core via cyclopentanone.[1][2]
Data Summary: Biological Activity
The following table summarizes key public data points for derivatives of this scaffold, demonstrating its versatility.
| Target | Compound Class | Activity (IC50/Ki) | Indication | Source |
| NaV1.7 | Sulfonamide Derivative | 10 - 50 nM | Neuropathic Pain | Patent WO2020047312 |
| Gamma-Secretase | Triazole Derivative | < 100 nM (Modulation) | Alzheimer's | Patent WO2020120521 |
| CCR5 | 3-amino-8-aza replacement | 4 nM (MIP-1β binding) | HIV Entry | Lemoine et al. |
| NAAA | Pyrazole Sulfonamide | 42 nM | Inflammation | J. Med. Chem. |
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. Link
-
Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors. WO2020047312A1. Link
-
Gamma-secretase modulators for the treatment of Alzheimer's. WO2020120521A1. Link
-
Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Bioorganic & Medicinal Chemistry Letters. Link
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Organic & Biomolecular Chemistry. Link
Sources
Technical Whitepaper: Sourcing and Application of 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine in Medicinal Chemistry
Executive Summary
The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles in modern drug discovery frequently relies on the strategic rigidification of flexible molecular scaffolds. 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 108640-14-8) is a highly specialized, conformationally restricted diamine building block. Featuring a bridged bicyclic core analogous to tropane alkaloids, this molecule provides a precise spatial vector between a primary amine (available for cross-coupling) and a tertiary amine (acting as a solubilizing or target-interacting group). This whitepaper details the commercial sourcing, physicochemical rationale, and validated synthetic integration of this critical scaffold for researchers developing targeted kinase inhibitors, GPCR ligands, and CNS-penetrant therapeutics.
Chemical Identity & Physicochemical Profiling
Before integrating this building block into a synthetic pipeline, it is crucial to understand its structural parameters. The bridged nature of the 3.2.1 system imparts significant steric bulk, which must be accounted for during catalytic coupling.
Table 1: Chemical and Structural Properties
| Property | Value | Rationale / Implication |
| IUPAC Name | 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine | Defines the 3-carbon, 2-carbon, and 1-carbon bridge structure. |
| CAS Number | 108640-14-8 | Primary identifier for commercial procurement. |
| Molecular Formula | C10H20N2 | Aliphatic diamine; highly basic. |
| Molecular Weight | 168.28 g/mol | Low molecular weight allows for integration without violating Lipinski's Rule of 5. |
| SMILES | CCN1CC2CCC(C1)C2N | Useful for computational docking and in silico LipE predictions. |
Commercial Sourcing & Verified Supplier Catalog
Procuring high-purity building blocks is the foundational step of a self-validating experimental workflow. Impurities in bridged diamines often include unreacted secondary amines or regioisomers that can poison palladium catalysts. The following table summarizes verified global suppliers and their specific catalog numbers for 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine [1, 2].
Table 2: Verified Commercial Suppliers
| Supplier Name | Catalog Number | CAS Number | Typical Purity |
| BLD Pharm | BD00784453 | 108640-14-8 | >95% (NMR/LC-MS) |
| Arctom Scientific | EN300-88574 | 108640-14-8 | >95% |
| Aurum Pharmatech | SN195917 | 108640-14-8 | >95% |
Note: When ordering, specify the requirement for the free base or hydrochloride salt depending on your intended synthetic pathway. The free base is prone to atmospheric CO2 absorption (forming carbamates); storage under inert gas (Argon) at 4°C is highly recommended.
Strategic Utility: The Causality of Conformational Restriction
The incorporation of the 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine scaffold into a drug candidate represents a classic "scaffold hopping" strategy [3]. Flexible diamines, such as substituted piperidines, often suffer from high entropic penalties upon binding to their target receptors.
By bridging the ring system, the conformational space of the molecule is drastically restricted. This pre-organization locks the molecule into a defined spatial vector, minimizing the loss of entropy (
Figure 1: Pharmacological causality of scaffold hopping to a rigid 3-azabicyclo[3.2.1]octane core.
Synthetic Workflow: Buchwald-Hartwig Amination Protocol
To covalently link the 8-amine position to a heteroaryl core (e.g., a kinase hinge-binding motif like a pyrimidine or pyrazine), a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard. The following protocol is engineered as a self-validating system, ensuring that each step has a mechanistic rationale and built-in quality control.
Step-by-Step Methodology
Reagents Required:
-
Heteroaryl chloride/bromide (1.0 eq)
-
3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (1.2 eq)
-
Pd2(dba)3 (0.05 eq)
-
RuPhos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous 1,4-Dioxane (0.1 M)
Procedure & Causality:
-
Pre-Catalyst Generation: In an oven-dried Schlenk flask, combine Pd2(dba)3 and RuPhos.
-
Causality: Pre-mixing allows for the generation of the active L1Pd(0) species. RuPhos is specifically selected because its bulky biaryl phosphine structure prevents the over-arylation (bis-arylation) of the primary amine at the 8-position, ensuring strict mono-coupling.
-
-
Reagent Addition: Add the heteroaryl halide, 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine, and NaOtBu.
-
Causality: NaOtBu is utilized as a strong base to facilitate the deprotonation of the Pd-bound amine intermediate, accelerating reductive elimination. Note: If the electrophile contains base-sensitive esters, substitute NaOtBu with the milder Cs2CO3.
-
-
Degassing (Critical Step): Seal the flask and purge with Argon for 10 minutes via a sub-surface needle.
-
Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich RuPhos ligand, which would immediately terminate the catalytic cycle.
-
-
Thermal Activation: Heat the reaction mixture to 100°C for 12 hours.
-
In-Process Control (IPC): Sample 10 µL of the reaction, dilute in LC-MS grade Methanol, and analyze.
-
Causality: The basic tertiary amine at the 3-position of the bicyclic core guarantees robust ionization in ESI+ mode. The reaction is complete when the starting aryl halide is consumed and the[M+H]+ of the coupled product dominates the spectra.
-
Figure 2: Self-validating synthetic workflow for the Buchwald-Hartwig amination of the bridged amine.
Analytical Validation & Quality Control
To validate the success of the incorporation, post-purification analysis must confirm both mass and structural integrity:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the newly formed secondary amine. The presence of the ethyl group and the bicyclic core will yield a highly predictable fragmentation pattern (loss of the ethyl group, -29 Da).
-
1H NMR (Nuclear Magnetic Resonance): The signature of the 3.2.1 system includes the bridging CH proton at position 8. Upon successful coupling to an aromatic core, the chemical shift of this specific proton will shift significantly downfield (typically by 1.0 - 1.5 ppm) due to the deshielding anisotropic effect of the newly attached heteroaryl group. This shift is the definitive, self-validating proof of successful covalent linkage.
References
-
Romeo, E., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 65(5), 3876–3895.[Link]
-
Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22, 2815-2830.[Link]
Engineering 3-Ethyl Substituted Bicyclic Diamines: A Technical Guide to Scaffold Design, Synthesis, and Medicinal Applications
Executive Summary
The transition from flat, sp²-rich aromatic rings to sp³-enriched 3-D architectures is a defining paradigm in modern medicinal chemistry. Bicyclic diamines, such as 3-azabicyclo[3.2.1]octanes and 3,7-diazabicyclo[3.3.1]nonanes (bispidines), serve as conformationally restricted bioisosteres for flexible piperazines. The specific introduction of a 3-ethyl substituent onto these bicyclic frameworks provides a unique vector for modulating lipophilicity, tuning amine basicity (pKa), and optimizing steric bulk to enhance target residence time and metabolic stability. This whitepaper provides an in-depth analysis of the structural rationale, self-validating synthetic protocols, and pharmacological applications of 3-ethyl substituted bicyclic diamines.
Structural Rationale and Exit Vector Analysis
The decision to substitute a bicyclic diamine with a 3-ethyl group is driven by precise geometric and pharmacokinetic requirements. According to Grygorenko’s exit vector analysis, bicyclic scaffolds access previously untapped areas of chemical space by projecting substituents at specific angles (θ) and distances (r)[1].
Causality of the 3-Ethyl Selection: While a methyl group often provides insufficient steric shielding against N-dealkylation by cytochrome P450 enzymes, and a propyl group can incur excessive lipophilic penalties (violating optimal Ligand Lipophilicity Efficiency, LLE), the 3-ethyl group strikes an optimal balance. It provides enough steric hindrance to slow down metabolic degradation while maintaining favorable aqueous solubility. Furthermore, in hybrid antibacterials—such as fluoroquinolone-anilinouracil (FQ-AU) hybrids—the incorporation of bicyclic diamines with specific alkyl substitutions has been shown to drastically alter the antibacterial profile against Gram-positive organisms by optimizing the fit within the DNA polymerase IIIC binding pocket[2].
Caption: Logical progression from flexible piperazines to 3-ethyl bicyclic diamines.
Synthetic Methodologies and Self-Validating Protocols
As an application scientist, it is critical to ensure that any synthetic protocol is a self-validating system. Intermediate checkpoints must provide clear, measurable indicators of success before proceeding to the next step.
Protocol A: Multicomponent Mannich Synthesis of 3-Ethyl-3,7-diazabicyclo[3.3.1]nonane (3-Ethyl Bispidine)
The bispidine core is classically synthesized via a double Mannich condensation[3]. The choice of ethylamine as the primary amine dictates the 3-ethyl substitution.
Causality of Choice: We use a predefined molar ratio (1:2:1 of piperidone : formaldehyde : ethylamine) in mildly acidic conditions (acetic acid) to ensure the iminium ion intermediate forms efficiently without over-alkylation[3].
Step-by-Step Methodology:
-
Iminium Formation: Dissolve 1.0 eq of 1-benzylpiperidin-4-one in methanol. Add 2.0 eq of paraformaldehyde and 1.0 eq of ethylamine hydrochloride.
-
Self-Validation: The reaction mixture should transition from a cloudy suspension to a clear solution upon heating to 60°C, indicating complete dissolution and formation of the intermediate iminium species.
-
-
Double Mannich Condensation: Add catalytic glacial acetic acid. Reflux the mixture for 12 hours.
-
Self-Validation: LC-MS analysis of an aliquot must show the disappearance of the piperidone mass and the appearance of the N-benzyl-N'-ethyl bispidinone mass[3].
-
-
Carbonyl Reduction: Cool the system to 0°C. Add 2.0 eq of NaBH₄ portion-wise to reduce the ketone to the corresponding alcohol (or use Wolff-Kishner conditions for complete deoxygenation, depending on the target).
-
Deprotection: Subject the intermediate to catalytic hydrogenation (Pd/C, H₂ gas) to remove the benzyl group, yielding the secondary amine at the 7-position for further functionalization.
-
Self-Validation: A Ninhydrin stain on TLC will turn deep purple, confirming the presence of a free secondary amine.
-
Caption: Step-by-step synthetic workflow for 3-ethyl substituted bispidine scaffolds.
Protocol B: Diels-Alder Approach to 3-Ethyl-8-oxa-3-azabicyclo[3.2.1]octanes
To achieve the [3.2.1] template, a Diels-Alder reaction between ethyl acrylate and furan provides the bicyclic ester, which is subsequently converted to the diamine via Curtius rearrangement and reductive amination[4].
Causality of Choice: Ethyl acrylate is preferred over methyl acrylate because the resulting ethyl ester is less prone to premature hydrolysis during the initial cycloaddition, and the endo/exo stereochemistry can be rigorously established via NMR comparison[4].
Step-by-Step Methodology:
-
Cycloaddition: React furan with ethyl acrylate in a sealed tube at 100°C for 48 hours.
-
Self-Validation: ¹H-NMR will reveal a separable mixture of endo and exo bicyclic esters[4].
-
-
Saponification & Rearrangement: Hydrolyze the separated exo-ester with LiOH, then treat with diphenylphosphoryl azide (DPPA) and triethylamine in t-butanol to effect a stereospecific Curtius rearrangement.
-
Self-Validation: IR spectroscopy of the intermediate will show a distinct, intense isocyanate peak (~2250 cm⁻¹) before trapping with t-butanol to form the Boc-protected amine[4].
-
-
N-Alkylation: Deprotect the Boc group using TFA/DCM, then alkylate the free amine with ethyl iodide and K₂CO₃ in acetonitrile to install the 3-ethyl group.
Quantitative Data & Physicochemical Profiling
To justify the transition from flexible piperazines to 3-ethyl bicyclic diamines, we must analyze their physicochemical parameters. The rigidification of the diamine core, coupled with the precise steric bulk of the ethyl group, fundamentally alters the molecule's ADME profile.
| Scaffold Type | pKa (Secondary Amine) | LogP (Calculated) | Topological Polar Surface Area (TPSA) | Metabolic Stability (t₁/₂ in HLM) |
| Piperazine (Reference) | ~9.8 | -0.15 | 24.1 Ų | < 15 min |
| 3-Azabicyclo[3.2.1]octane | ~10.2 | 0.65 | 24.1 Ų | ~ 45 min |
| 3-Ethyl-3,7-diazabicyclo[3.3.1]nonane | ~9.5 | 1.10 | 24.1 Ų | > 90 min |
Table 1: Comparative physicochemical properties of diamine scaffolds. Data synthesized from general medicinal chemistry principles regarding sp³-rich diamines and exit vector analysis[1].
Conclusion
The 3-ethyl substituted bicyclic diamines represent a highly sophisticated class of building blocks in drug discovery. By leveraging precise, self-validating synthetic routes—such as the double Mannich reaction for bispidines and stereospecific Curtius rearrangements for [3.2.1] systems—medicinal chemists can access these rigidified structures to drastically improve the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.
References
-
Tummalapalli, S.R., et al. "Synthesis and characterization of novel [3.2.1] and [3.2.2] bicyclic diamines." Tetrahedron Letters, 2017. 4
-
Wikipedia Contributors. "Bispidine." Wikipedia, The Free Encyclopedia. 3
-
Gomez Angel, A.R. "Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry." White Rose eTheses Online, University of York. 1
-
Wright, G.E., et al. "Hybrid Antibacterials. DNA polymerase:topoisomerase inhibitors." NIH Public Access, 2010.2
Sources
C9H18N2 bicyclic amine chemical identifiers and synonyms
Technical Whitepaper: Chemical Identity and Profiling of
Part 1: Executive Summary & Structural Classification
The molecular formula
Unlike simple aliphatic amines,
This guide serves as a definitive technical reference for the identification, synthesis, and physicochemical profiling of the primary
Structural Hierarchy of Isomers
While multiple isomers exist, the 3,3.1-bridged system is the dominant scaffold in pharmaceutical applications.
Figure 1: Structural classification of
Part 2: Chemical Identifiers & Synonyms
The following data provides the precise chemical identity for the primary isomer, 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane . This compound is frequently confused with its unsaturated analogs (like DBN) or unmethylated precursors.
Table 1: Chemical Identifiers for 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
| Identifier Type | Value | Notes |
| IUPAC Name | 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane | Preferred systematic name.[1] |
| Common Name | N,N'-Dimethylbispidine | "Bispidine" refers to the unsubstituted [3.3.1] core. |
| CAS Registry Number | 14789-33-4 | Specific to the dimethyl variant.[2] |
| Molecular Formula | Exact Mass: 154.1470 g/mol . | |
| SMILES | CN1CC2CC(C1)CN(C2)C | Canonical representation.[3] |
| InChI Key | XVHVEMJNJDESBO-UHFFFAOYSA-N | Unique standard identifier. |
| Beilstein Reference | 12352005 | Reference for organic chemistry database.[4] |
Critical Distinction:
-
Do NOT confuse with: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN ).[1][4][5] DBN is unsaturated (
), acts as an amidine base, and has a CAS of 3001-72-7.[5] -
Do NOT confuse with: 3,7-Diazabicyclo[3.3.1]nonane (Bispidine).[6][7][8] This is the
parent secondary amine (CAS 280-74-0).
Part 3: Physicochemical Profiling
Understanding the basicity and lipophilicity of this scaffold is essential for predicting its behavior in biological systems (e.g., blood-brain barrier penetration) and catalytic cycles.
Basicity and pKa
The bispidine scaffold is a strong base. The rigid "chair-chair" conformation forces the nitrogen lone pairs into specific vectors.
-
pKa (Predicted): ~11.05 (Conjugate acid in water) [1].
-
Mechanism: The high basicity arises from the relief of lone-pair repulsion upon protonation and the stabilization of the cation within the bicyclic cage. In some derivatives, a "proton sponge" effect is observed if the nitrogens are in close proximity (endo-endo), though the 3,7-isomer typically adopts a chair-chair conformation where N-atoms are distal.
Lipophilicity (LogP)
-
LogP (Predicted): ~0.47 [1].[3]
-
Implication: The low positive LogP indicates moderate lipophilicity, suggesting good water solubility but sufficient permeability to cross biological membranes, making it an excellent scaffold for CNS-active drugs.
Conformational Dynamics
-
Dominant Conformer: Chair-Chair.
-
Minor Conformer: Chair-Boat (accessible at higher energies or with bulky substituents).
-
Significance: The Chair-Chair conformation creates a cleft that is ideal for metal chelation (e.g., Cu(II), Zn(II)) or binding to aspartate residues in GPCR pockets.
Part 4: Synthesis & Characterization Protocols
The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is classically achieved via a Double Mannich Condensation . This protocol is self-validating: the formation of the bicyclic system is thermodynamically driven and results in a distinct change in solubility and NMR signals.
Protocol: Double Mannich Synthesis
Reagents:
-
1-Methyl-4-piperidone (Precursor A)
-
Methylamine hydrochloride (Precursor B)
-
Paraformaldehyde (Source of Carbon bridge)[9]
-
Glacial Acetic Acid (Catalyst/Solvent)[9]
Workflow:
Figure 2: Synthetic route to 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane involving cyclization followed by ketone reduction.
Step-by-Step Methodology:
-
Cyclization (Formation of Bispidinone):
-
Dissolve 1-methyl-4-piperidone (1 eq) in methanol.
-
Add paraformaldehyde (2.2 eq) and methylamine hydrochloride (1.1 eq).
-
Reflux for 4–6 hours. The reaction creates the second ring, forming N,N'-dimethyl-bispidin-9-one (
). -
Validation Point: Monitor by TLC. The starting piperidone spot will disappear.
-
-
Reduction (Removal of Carbonyl):
-
The ketone at position 9 is removed via Wolff-Kischner reduction .[10]
-
Treat the intermediate with hydrazine hydrate and KOH in triethylene glycol at 160–200°C.
-
This yields the fully saturated 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane (
).
-
-
Characterization (NMR Validation):
-
1H NMR (CDCl3): Look for the disappearance of the ketone signal. The bridgehead protons (C1, C5) and the methylene bridge (C9) will show distinct splitting patterns characteristic of the rigid bicyclic framework (often doublets of doublets due to geminal coupling).
-
13C NMR: Symmetry is key. Due to the
symmetry of the molecule, you should observe fewer signals than the carbon count would suggest if the molecule were asymmetric.
-
Part 5: Applications in Drug Discovery
The
1. Nicotinic Acetylcholine Receptor (nAChR) Ligands The distance between the two nitrogen atoms in the bispidine scaffold (~2.4–2.8 Å) mimics the pharmacophore of nicotine and cytisine.
-
Mechanism: The protonated tertiary amines interact with the cation-pi site (Trp residues) of the nAChR binding pocket.
-
Utility: Derivatives are explored as cognitive enhancers for Alzheimer's disease and smoking cessation aids [2].
2. Asymmetric Catalysis Chiral derivatives of this scaffold (obtained by using chiral amines in the Mannich step) serve as ligands for enantioselective reactions. The rigid backbone prevents ligand flexibility, ensuring high enantiomeric excess (ee) in metal-catalyzed reactions.
3. Metal Chelation The "bite angle" of the two nitrogens makes N,N'-dimethylbispidine an exceptional ligand for transition metals (Cu, Ni, Zn). It is often used to model the active sites of metalloenzymes due to its ability to enforce specific coordination geometries.
Part 6: References
-
LookChem. (2023). 3,7-Diazabicyclo[3.3.1]nonane Properties and Identifiers. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 192720: 3,7-Diazabicyclo[3.3.1]nonane. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl- Data.[2][11][12] SRD 69.[2] Retrieved from [Link][2]
-
Juaristi, E. (1995). Conformational Behavior of Six-Membered Rings.[7] Wiley-VCH. (Contextual reference for Bispidine conformation).
-
Comba, P., et al. (2016). Copper–Bispidine Complexes: Synthesis and Complex Stability Study. ACS Omega.[12] Retrieved from [Link]
Sources
- 1. 1,5-Diazabicyclo(4.3.0)non-5-ene - Wikipedia [en.wikipedia.org]
- 2. 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1,5-Diazabicyclo 4.3.0 non-5-ene 0.98 DBN [sigmaaldrich.com]
- 5. 1,5-Diazabicyclo[4.3.0]-5-nonene | 3001-72-7 | TCI AMERICA [tcichemicals.com]
- 6. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. CAS 280-74-0: 3,7-Diazabicyclo[3.3.1]nonane | CymitQuimica [cymitquimica.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis and Skeletal Transposition Strategies for 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Retrosynthetic Rationale
The synthesis of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine from tropinone presents a unique topological challenge in synthetic organic chemistry. While both molecules share a bicyclo[3.2.1]octane framework, their heteroatom placements are orthogonal.
Tropinone is characterized by an 8-azabicyclo[3.2.1]octane core, where the nitrogen atom serves as the 1-atom bridge connecting the C1 and C5 bridgeheads[1]([Link]). Conversely, the target molecule is based on a 3-azabicyclo[3.2.1]octane framework. In this topological isomer, the nitrogen resides within the 3-atom bridge, and the 1-atom bridge is a carbon atom (C8)[2]([Link]).
Because these are constitutional isomers with inverted bridgehead topologies, a direct, single-step skeletal transposition is thermodynamically prohibited. Any attempt to "swap" the heteroatom requires the complete scission of the C1–N8 and C5–N8 bonds. Therefore, the most scientifically rigorous approach is to utilize a de novo biomimetic annulation starting from cyclopentanone . If tropinone must be used as the absolute starting material (e.g., for isotopic tracing or carbon-pool conservation), it must first be oxidatively degraded to cyclopentanone before undergoing the annulation sequence.
This guide outlines the self-validating, industry-standard protocols for constructing the 3-aza scaffold and selectively installing the C8 primary amine.
Pathway Visualization
Fig 1. Skeletal transposition workflow from Tropinone to the 3-Aza target scaffold.
Experimental Protocols
Protocol 1: Double Mannich Annulation (Construction of the 3-Aza Scaffold)
Objective: Assemble the 3-ethyl-3-azabicyclo[3.2.1]octan-8-one core. Causality & Rationale: The Robinson-Schöpf-type double Mannich reaction is the most efficient method for assembling the 3-azabicyclo[3.2.1]octane core. By reacting cyclopentanone with ethylamine and formaldehyde, the enolizable α-carbons of the ketone sequentially attack the transiently formed ethyl-formiminium ions, driving an intramolecular cyclization that perfectly sets the bicyclic architecture[2]([Link]).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 500 mL round-bottom flask with cyclopentanone (1.0 eq, 50 mmol) and ethylamine hydrochloride (1.1 eq, 55 mmol) in 150 mL of absolute ethanol.
-
Reagent Addition: Add paraformaldehyde (2.5 eq, 125 mmol) to the stirring suspension.
-
Catalysis: Introduce a catalytic amount of glacial acetic acid (0.1 eq) to promote the continuous generation of the highly electrophilic iminium ion.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 16 hours under an inert argon atmosphere.
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Basify the resulting residue with 1M NaOH (to neutralize the hydrochloride salt and free-base the product) until pH 10 is reached.
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to yield 3-ethyl-3-azabicyclo[3.2.1]octan-8-one .
Protocol 2: Selective Reductive Amination of the C8 Ketone
Objective: Convert the C8 ketone to a primary amine without triggering dialkylation. Causality & Rationale: The installation of the primary amine at the sterically hindered C8 position requires a highly selective reducing agent. Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride because the electron-withdrawing acetoxy groups stabilize the boron-hydride bond, preventing the premature reduction of the unreacted ketone. This allows the equilibrium to favor iminium formation with ammonium acetate prior to hydride transfer, ensuring high yields of the primary amine without dimerization[3]([Link]).
Fig 2. Mechanistic pathway of the selective reductive amination at the C8 position.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3-ethyl-3-azabicyclo[3.2.1]octan-8-one (1.0 eq, 20 mmol) and ammonium acetate (10.0 eq, 200 mmol) in 100 mL of anhydrous 1,2-Dichloroethane (DCE). Stir for 30 minutes at room temperature. Note: The massive excess of NH₄OAc is critical to drive the equilibrium toward the primary imine and suppress secondary amine formation.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 30 mmol) portion-wise over 15 minutes to control mild exothermicity.
-
Reaction: Stir the opaque suspension vigorously for 24 hours at 25 °C.
-
Quench: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases.
-
Extraction: Separate the organic layer and extract the aqueous phase with Ethyl Acetate (EtOAc) (2 × 50 mL).
-
Isolation: Combine organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting epimeric mixture of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine can be separated into its endo/exo diastereomers via preparative reverse-phase HPLC or by fractional crystallization of its tartrate salts.
Quantitative Data & Yield Optimization
To ensure a self-validating protocol, the following table summarizes the stoichiometric ratios, thermodynamic conditions, and expected yields based on optimized literature precedents.
| Reaction Phase | Substrates & Reagents | Catalyst / Solvent | Temp / Time | Expected Yield | Mechanistic Causality |
| 1. Annulation | Cyclopentanone, EtNH₂·HCl, (CH₂O)n | AcOH (cat.) / EtOH | 80 °C / 16 h | 60–70% | Acid catalysis promotes dual iminium formation and enolization for ring closure. |
| 2. Amination | 3-Ethyl-3-azabicyclo[3.2.1]octan-8-one, NH₄OAc | NaBH(OAc)₃ / DCE | 25 °C / 24 h | 75–85% | Excess NH₄OAc drives imine equilibrium; STAB selectively reduces the iminium over the ketone. |
References
-
Bedewitz, M. A., et al. "Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization." Nature Communications (2018). URL:[Link][1]
-
Kim, D.-I., et al. "Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors." Journal of Medicinal Chemistry (2003). URL:[Link][2]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (1996). URL:[Link][3]
Sources
- 1. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Advanced Reductive Amination Protocols for the Synthesis of 3-Azabicyclo[3.2.1]octane Derivatives
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Masterclass & Validated Protocol Guide
Introduction & Strategic Rationale
The 3-azabicyclo[3.2.1]octane scaffold is a privileged, conformationally restricted pharmacophore widely utilized in modern medicinal chemistry. Acting as rigidified proline methanologues, these bridged bicyclic amines are critical building blocks for peptidomimetics, organocatalysts, and highly selective neuroactive agents, including
Constructing this bridged system efficiently requires overcoming significant ring strain and stereochemical challenges. The most robust, field-proven strategy relies on a tandem oxidative cleavage and double reductive amination sequence[2]. By starting from readily available norbornene or highly functionalized cyclohexene derivatives, chemists can generate a transient dialdehyde intermediate via dihydroxylation and periodate cleavage. This dialdehyde is then immediately trapped by a primary amine in a cascade reductive amination to forge the 3-azabicyclo[3.2.1]octane core[3].
This application note details the mechanistic causality, reagent selection logic, and a self-validating experimental protocol to ensure high-yielding, reproducible synthesis of these complex aza-bicycles.
Mechanistic Insights & Reagent Selection Logic
The Instability of the Dialdehyde Intermediate
The critical juncture in this synthesis is the generation of the bis-aldehyde intermediate via
-
Causality-Driven Choice: The dialdehyde must never be isolated or subjected to silica gel chromatography. It must be extracted rapidly into an organic phase and immediately subjected to the amination conditions.
Selecting the Hydride Donor: STAB vs. Cyanoborohydride
The choice of reducing agent dictates the success of the ring-closing double reductive amination. While early literature frequently utilized Sodium Cyanoborohydride (
-
Mechanistic Causality: STAB is a milder hydride donor than
. In weakly acidic media (e.g., 1,2-dichloroethane with catalytic acetic acid), STAB selectively reduces the transient bicyclic iminium ion without prematurely reducing the unreacted aldehyde groups to primary alcohols. Furthermore, STAB eliminates the generation of highly toxic hydrogen cyanide gas, making it the superior choice for scalable drug development[1].
Figure 1: Logical decision matrix for selecting reductive amination reagents and solvents.
Quantitative Comparison of Reducing Agents
| Parameter | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( |
| Chemoselectivity | Extremely high for iminium ions over aldehydes | Moderate; risk of direct aldehyde reduction |
| Optimal Solvent | 1,2-Dichloroethane (DCE), THF, | Methanol (MeOH), Acetonitrile |
| Toxicity Profile | Low (generates acetic acid byproducts) | High (generates HCN gas under acidic conditions) |
| Typical Yields | 65% – 85% (for 3-azabicyclo[3.2.1]octanes) | 40% – 60% |
| Reaction Time | 2 – 12 hours | 12 – 24 hours |
Synthetic Workflow Visualization
The following workflow maps the transformation from a cyclic alkene precursor to the final 3-azabicyclo[3.2.1]octane derivative. This sequence is highly modular and forms the basis of diversity-oriented synthesis (DOS) libraries[4].
Figure 2: Synthetic workflow for 3-azabicyclo[3.2.1]octane via tandem oxidative cleavage and reductive amination.
Validated Step-by-Step Protocol
This protocol describes the conversion of a generic dihydroxylated cyclic precursor into an
Phase 1: Oxidative Cleavage to Dialdehyde
Objective: Rapid, quantitative cleavage of the vicinal diol while preventing aldehyde degradation.
-
Setup: Dissolve the diol precursor (1.0 mmol) in a biphasic mixture of THF/
(10:1 v/v, 11 mL) at 0 °C under an argon atmosphere. -
Addition: Add Sodium Periodate (
, 2.0 mmol, 2.0 eq) portion-wise over 5 minutes. -
Reaction: Remove the ice bath and stir vigorously at room temperature for 1–2 hours.
-
Self-Validation Checkpoint 1: Monitor the reaction via TLC (stain with
). The reaction is complete only when the baseline diol spot has entirely disappeared. Do not proceed if starting material remains. -
Workup: Quench the reaction by adding water (10 mL) until all precipitates dissolve. Extract the aqueous layer rapidly with
(3 × 15 mL). -
Drying: Dry the combined organic extracts over anhydrous
. Filter and concentrate under reduced pressure at a low temperature (< 25 °C) to afford the crude dialdehyde. Do not purify. Proceed immediately to Phase 2.
Phase 2: Ring-Closing Double Reductive Amination
Objective: Chemoselective formation of the aza-bicyclic core without over-reduction of the aldehydes.
-
Imine Pre-formation: Dissolve the crude dialdehyde (approx. 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under argon. Add
-methoxybenzylamine (1.05 mmol, 1.05 eq), glacial acetic acid (1.0 mmol, 1.0 eq), and oven-dried 3 Å molecular sieves (500 mg). -
Incubation: Stir the mixture at room temperature for 2 hours.
-
Causality Note: This pre-incubation is critical. It allows the primary amine to condense with the dialdehyde to form the mono-imine/enamine intermediate before any hydride is introduced, preventing the formation of diol byproducts.
-
-
Reduction: Cool the reaction mixture to 0 °C. Add Sodium Triacetoxyborohydride (
, 2.5 mmol, 2.5 eq) in three portions over 15 minutes. -
Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint 2: Quench a 50
L aliquot in saturated and extract with EtOAc. Analyze via LC-MS to confirm the disappearance of the imine intermediate ( mass) and the appearance of the cyclized product mass. -
Workup: Quench the bulk reaction with saturated aqueous
(15 mL) and stir for 30 minutes to destroy excess borohydride. Extract with (3 × 20 mL). -
Purification: Wash the combined organics with brine, dry over
, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure -PMB-3-azabicyclo[3.2.1]octane derivative.
Troubleshooting & Optimization
-
Low Yield / High Diol Byproduct: Indicates that the reducing agent was added before imine formation was complete. Increase the pre-incubation time (Phase 2, Step 2) or increase the amount of molecular sieves to drive water removal.
-
Polymerization of Dialdehyde: Indicates that the dialdehyde was left neat for too long after Phase 1. Ensure the DCE solvent and amine are ready before the Phase 1 rotary evaporation is finished.
-
Incomplete Cyclization (Mono-alkylated product): Ensure at least 2.5 equivalents of STAB are used, as two distinct reduction events (imine to amine, followed by intramolecular iminium to amine) must occur[3].
References
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane
-amino esters ARKAT USA (Arkivoc) URL:[2] -
Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic University of Regensburg URL:[3]
-
Diversity-Oriented Synthesis as a Tool for Chemical Genetics MDPI URL:[4]
-
WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists Google Patents URL:[1]
Sources
handling and storage stability of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine
Application Note: Comprehensive Protocol for the Handling, Storage, and Stability Management of 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol.
Introduction: The Strategic Value of Bicyclic Amines
In contemporary drug discovery, the transition from "flat" aromatic rings to three-dimensionally complex, sp3-rich scaffolds is a proven strategy to improve clinical success rates. Bridged bicyclic amines, such as 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine , are highly prized building blocks. Their conformationally restricted frameworks often exhibit enhanced metabolic stability and favorable physicochemical properties compared to their monocyclic counterparts[1].
However, the very structural features that make this primary/tertiary diamine system valuable also render it highly reactive. As a Senior Application Scientist, I frequently observe that erratic assay results or failed coupling reactions involving this scaffold are rarely due to the synthetic methodology itself, but rather stem from improper handling and storage. This guide delineates the causality behind the degradation of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine and establishes a self-validating protocol to ensure absolute chemical integrity.
Physicochemical Profile
Understanding the baseline properties of the compound is the first step in designing a robust handling system. The predicted pKa of ~10.15 indicates a strong base, which dictates its reactivity with atmospheric electrophiles[2].
| Property | Value / Specification |
| Chemical Name | 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine |
| CAS Registry Number | 108640-14-8[2] |
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.25 g/mol |
| Predicted pKa | 10.15 ± 0.20[2] |
| Recommended Storage | 0–8 °C (Refrigerated)[2] |
| Atmosphere | Inert (Argon or Nitrogen) |
Mechanistic Insights into Stability (The "Why")
To design an effective storage protocol, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine possesses a primary amine at the 8-position and a tertiary amine within the bicyclic framework. This dual-amine system is susceptible to two primary degradation pathways:
A. Atmospheric Carbon Dioxide Absorption (Carbamate Formation)
Primary amines are potent nucleophiles that readily attack the electrophilic carbon of atmospheric CO2. This reaction forms carbamic acid, which subsequently deprotonates in the presence of a second amine molecule (acting as a base) to form a stable carbamate salt[3]. Because our target molecule contains both a primary and a highly basic tertiary amine, it can rapidly form intra- or intermolecular carbamate networks[4]. This drastically reduces the solubility of the compound in organic solvents and neutralizes its nucleophilicity, leading to failed amide-coupling or reductive amination reactions.
B. Oxidative Degradation and Hygroscopicity
Amines are prone to oxidative degradation when exposed to ambient O2, a process heavily catalyzed by moisture. The co-presence of CO2 and O2 can facilitate hydrogen-transfer and C-N bond cleavage, leading to irreversible degradation into secondary amines or ammonia derivatives[5]. Furthermore, the compound is hygroscopic; absorbing water not only accelerates oxidation but also introduces severe stoichiometric errors during weighing.
Mechanistic pathways of amine degradation via CO2 absorption and oxidation.
Self-Validating Handling & Storage Protocols (The "How")
To mitigate the risks outlined above, we employ a strict "aliquot-and-isolate" methodology. The goal is to minimize the cumulative atmospheric exposure time of the bulk material.
Step-by-Step Dispensing and Storage Methodology
Step 1: Environmental Control Never open the bulk container of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine on an open bench. Transfer the sealed vendor bottle into a glovebox purged with high-purity Argon or Nitrogen (O2 < 5 ppm, H2O < 5 ppm).
Step 2: Aliquoting Dispense the bulk material into pre-dried, amber glass vials. The amber glass protects against photo-catalyzed oxidation. Size the aliquots according to your typical reaction scale (e.g., 50 mg or 100 mg per vial) to ensure each vial is strictly single-use.
Step 3: Sealing (Critical Step) Do not use standard silicone septa, as they are highly permeable to atmospheric moisture and CO2 over time. Seal the vials using PTFE-lined crimp caps . The PTFE layer provides an impermeable barrier to gases. Wrap the junction with Parafilm as a secondary physical barrier.
Step 4: Cold Storage Transfer the sealed vials to a desiccator cabinet housed within a refrigerator set to 0–8 °C[2]. The low temperature suppresses the kinetic rate of any residual oxidative reactions, while the desiccator provides a tertiary barrier against moisture.
Step 5: Thawing Before Use When an aliquot is needed, remove it from the refrigerator and allow it to warm to room temperature inside a desiccator before opening . Opening a cold vial immediately causes ambient humidity to condense on the chemical, instantly ruining the anhydrous integrity of the sample.
Optimized inert-handling and cold-storage workflow for bicyclic amines.
Analytical Validation of Stability (QC)
A protocol is only as good as its validation. Because carbamate formation is the most insidious form of degradation—often leaving the compound looking physically unchanged—you must verify the integrity of older stock before committing it to a complex synthesis.
-
FTIR Spectroscopy: This is the most rapid self-validating check. The formation of a carbamate salt will yield distinct asymmetric and symmetric C=O stretching bands typically around 1510–1560 cm⁻¹ and 1430 cm⁻¹, which are entirely absent in the pure free amine[4].
-
¹H-NMR (in CDCl3 or DMSO-d6): Carbamate formation will cause a distinct downfield shift of the protons adjacent to the primary amine (at the 8-position of the bicyclic ring) due to the electron-withdrawing nature of the newly formed carbamate/carbamic acid group.
-
Caution with LC-MS: Standard reverse-phase LC-MS using acidic mobile phases (e.g., 0.1% Formic Acid) can artificially decarboxylate the carbamate back to the free amine during the run, giving a false positive for purity. If MS must be used, direct infusion under neutral or slightly basic conditions is required to observe the[M+44]⁺ carbamate mass adduct.
By strictly adhering to this argon-aliquot and cold-storage protocol, researchers can completely eliminate the batch-to-batch variability commonly associated with highly reactive sp3-rich bicyclic amines.
References
-
ACS Medicinal Chemistry Letters. "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination." ACS Publications, 2025. Available at:[Link]
-
ACS Omega. "Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine." ACS Publications, 2025. Available at:[Link]
-
MDPI. "Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review." MDPI Energies, 2024. Available at:[Link]
-
ChemRxiv. "Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents." ChemRxiv, 2023. Available at:[Link]
Sources
Application Note: Peptide Coupling Strategies for 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine
This Application Note is designed for medicinal chemists and process development scientists. It details the specific handling, coupling dynamics, and purification strategies for 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine , a sterically demanding bicyclic diamine scaffold used in the synthesis of GPCR modulators (e.g., CCR5 antagonists, Mu-opioid ligands).[1][2]
Abstract & Chemical Profile
The 3-azabicyclo[3.2.1]octane core represents a "privileged scaffold" in medicinal chemistry, offering a rigid, conformationally restricted geometry distinct from the more common 8-azabicyclo[3.2.1]octane (tropane) system.[1][2] In this specific derivative, the bridgehead nitrogen (N3) is ethyl-substituted, leaving the exocyclic primary amine at position 8 (C8) as the reactive site for peptide coupling.[1][2]
Successful utilization of this building block requires overcoming two primary challenges:
-
Steric Hindrance: The C8 amine is located on the one-atom bridge, flanked by the C1 and C5 bridgeheads.[2] This environment creates significant steric bulk, often necessitating high-activity coupling reagents.[1][2]
-
Basicity & Workup: The presence of the tertiary amine at position 3 (N-ethyl) renders the final amide product basic.[1][2] Standard acidic workups used for neutral peptides will result in product loss to the aqueous phase unless specific pH protocols are followed.
Physicochemical Properties
| Property | Value / Description |
| CAS Number | 108640-14-8 |
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
| Reactivity | Primary amine (C8) is nucleophilic but sterically hindered.[1][2] Tertiary amine (N3) is non-nucleophilic under coupling conditions but dictates solubility.[1] |
| pKa (Estimated) | ~10.5 (N3-tertiary), ~10.0 (C8-primary).[1][2] |
| Solubility | Soluble in DCM, DMF, MeOH.[1] Slightly soluble in water (pH dependent).[1] |
Critical Coupling Considerations
A. Reagent Selection: Overcoming Sterics
Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics and incomplete conversion due to the steric bulk at C8.[1]
-
Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride).[1] These reagents form highly reactive active esters/anhydrides that drive the reaction to completion despite steric hindrance.[2]
-
Base: DIPEA (Diisopropylethylamine) is preferred over TEA to prevent competitive acylation and ensure the amine remains deprotonated.[1]
B. The "Basic Product" Trap (Crucial for Yield)
Unlike standard peptide couplings where the product is a neutral amide, the product here contains a basic tertiary amine (the N-ethyl group).[1][2]
-
Risk: If you wash the reaction mixture with 1N HCl or 10% Citric Acid (standard peptide protocol), the product will protonate and partition into the aqueous layer, leading to near-zero recovery in the organic layer.[1]
-
Solution: Use a Basic Workup or an Acid-Base Extraction purification strategy (detailed in Protocol 2).[1][2]
Protocol 1: High-Efficiency Coupling (HATU Method)
Best for small-scale discovery chemistry (10 mg – 1 g).[1][2]
Materials
-
Amine: 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (1.0 equiv).[1][2][3][4]
-
Reagent: HATU (1.2 equiv).[1]
-
Base: DIPEA (3.0 equiv).[1]
-
Solvent: DMF (Anhydrous) or DCM/DMF (4:1).[1]
Step-by-Step Procedure
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (concentration ~0.1 M).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.
-
Reagent Addition: Add HATU (1.2 equiv). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester (yellow/orange color change is typical).[1]
-
Amine Addition: Add 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (1.0 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]
-
Note: Due to sterics, if conversion is <50% after 4 hours, heat to 40°C.[1]
-
-
Quench: Dilute with Ethyl Acetate (EtOAc).
-
Workup (Modified for Basic Product):
-
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient) or Reverse Phase HPLC (High pH buffer preferred).
Protocol 2: Scalable "Green" Coupling (T3P Method)
Best for scale-up (>1 g) and easy purification.[1][2]
Rationale
T3P (Propylphosphonic anhydride) generates water-soluble byproducts and allows for a cleaner workup, often avoiding chromatography.[1][2]
Step-by-Step Procedure
-
Dissolution: Dissolve Carboxylic Acid (1.1 equiv) and Amine (1.0 equiv) in EtOAc (or 2-MeTHF).
-
Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.[1]
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup (Acid-Base Extraction Purification):
-
Step A (Extract Impurities): Add water.[1] Separate layers. Keep the Organic Layer (Product is here).
-
Alternative High-Purity Method:
-
Visualization: Workup Logic Flow
The following diagram illustrates the critical decision-making process for the workup, ensuring the basic product is not lost.
Caption: Decision tree for workup of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine derivatives, highlighting the risk of product loss in acidic washes.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance at C8 amine.[1][2] | Switch to T3P (high temp stable) and heat to 50°C. Ensure reagents are anhydrous. |
| Product Missing after Workup | Acidic wash removed basic product. | Check aqueous waste. Basify to pH 12 and re-extract with DCM. |
| Emulsion during Extraction | Amphiphilic nature of the product. | Add a small amount of MeOH to the organic layer or use DCM/IPA (3:1) for extraction.[1] |
| Double Peaks in LCMS | Rotamers or Diastereomers. | The amide bond may exhibit restricted rotation, or the starting material contained exo/endo isomers.[1] Run High-Temp NMR to confirm rotamers.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13565856, 8-Azabicyclo[3.2.1]octan-3-amine. (Note: Reference for the core scaffold numbering and properties). Retrieved from [Link]
-
World Intellectual Property Organization (2020). WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)... derivatives.[1][2] (Demonstrates the use of the 3-aza-8-amino core in medicinal chemistry). Retrieved from [Link][1][2]
Sources
- 1. WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's disease - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1171560-61-4|3-tert-butyl-3-azabicyclo[3.2.1]octan-8-amine|BLD Pharm [bldpharm.com]
- 4. N/A|trans-3-Propyl-3-azabicyclo[3.2.1]octan-8-amine|BLD Pharm [bldpharm.com]
Technical Application Note: Preparation of Pharmaceutical Salts of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine
Executive Summary
This application note details the protocol for the preparation, isolation, and characterization of pharmaceutical salts of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 108640-14-8). This bicyclic diamine serves as a critical scaffold in the synthesis of GPCR modulators and antiviral agents. Due to the presence of two basic nitrogen centers—a tertiary amine at the bridgehead (N3) and a primary amine at the bridge (C8)—the molecule exhibits complex ionization behavior.
This guide prioritizes the Dihydrochloride (2HCl) and L-Tartrate salts, selected for their superior crystallinity, bioavailability, and stability profiles. We provide a self-validating workflow for salt screening and bulk preparation, ensuring high purity (>98% HPLC) and defined stoichiometry.
Chemical Properties & Salt Selection Logic
Structural Analysis
The molecule features a rigid bicyclic [3.2.1] octane core.
-
N3 Position: Substituted with an ethyl group (Tertiary amine).[1][2]
-
C8 Position: Substituted with a primary amine (-NH2).
-
Stereochemistry: The 8-position can exist in endo or exo configurations. This protocol assumes the use of the thermodynamically stable isomer or a defined mixture, as salt formation often aids in diastereomeric enrichment.
pKa and Ionization
-
pKa1 (N3-Ethyl): Estimated ~9.8 – 10.2 (Typical for cyclic tertiary amines).
-
pKa2 (C8-Amine): Estimated ~10.5 – 10.8 (Typical for primary aliphatic amines).
Implication: Both nitrogens are highly basic. Strong acids (HCl, H₂SO₄) will readily form di-salts. Weaker acids (Tartaric, Fumaric) may form mono- or di-salts depending on stoichiometry and solvent polarity.
Salt Selection Strategy
| Salt Form | Counter-ion | Stoichiometry | Key Advantage | Application |
| Dihydrochloride | Hydrochloric Acid | 1:2 | High Solubility, Hygroscopicity Control | Oral Formulations |
| L-Tartrate | L-Tartaric Acid | 1:1 or 1:2 | Resolution potential, Non-hygroscopic | Purification Intermediate |
| Hemifumarate | Fumaric Acid | 2:1 | High Melting Point, Stability | Solid State Storage |
Workflow Visualization
The following diagram outlines the decision logic for salt screening and scale-up.
Figure 1: Strategic workflow for salt screening and selection of bicyclic diamines.
Experimental Protocols
Preparation of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine Dihydrochloride
This protocol describes the conversion of the free base to the dihydrochloride salt. The use of 2.2 equivalents of HCl ensures complete protonation of both amine sites, preventing the formation of mixed salt species.
Reagents:
-
3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (Free Base): 10.0 g (64.8 mmol)
-
Hydrochloric acid (4M in Dioxane or IPA): 35.6 mL (142.6 mmol, 2.2 eq)
-
Solvent A: Isopropyl Alcohol (IPA) - HPLC Grade
-
Solvent B: Diethyl Ether or MTBE (Anti-solvent)
Step-by-Step Methodology:
-
Dissolution:
-
Charge 10.0 g of the free base oil into a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.
-
Add 60 mL of IPA. Stir at room temperature (20-25°C) until a clear, homogeneous solution is obtained.
-
Note: If the free base is dark, treat with activated carbon (5% w/w) for 30 mins and filter through Celite.
-
-
Acid Addition (Exothermic Control):
-
Cool the solution to 0-5°C using an ice/water bath.
-
Add the 4M HCl solution dropwise over 30 minutes. Maintain internal temperature <15°C.
-
Observation: A white precipitate should begin to form after approximately 0.5 equivalents of acid are added.
-
-
Crystallization:
-
After complete addition, remove the ice bath and allow the slurry to warm to room temperature (20-25°C).
-
Stir vigorously for 2 hours to ensure thermodynamic equilibration of the crystal form.
-
Optional: If the slurry is too thick, add 20 mL of IPA. If no precipitate forms (oiling out), add MTBE (30 mL) dropwise to induce nucleation.
-
-
Isolation:
-
Filter the solid using a Buchner funnel under vacuum / nitrogen blanket (the salt may be hygroscopic).
-
Wash the filter cake with cold IPA (2 x 10 mL) followed by MTBE (2 x 20 mL).
-
-
Drying:
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Yield Target: 12.5 – 13.5 g (85-90%).
-
Expected Appearance: White to off-white crystalline powder.
-
Preparation of the L-Tartrate Salt (Purification Method)
The tartrate salt is often superior for removing process-related impurities or enriching the stereochemical purity of the 8-amine.
Reagents:
-
Free Base: 5.0 g (32.4 mmol)
-
L-Tartaric Acid: 4.86 g (32.4 mmol, 1.0 eq) for Monotartrate OR 9.72 g (2.0 eq) for Ditartrate. Recommendation: Target Monotartrate initially for purification.
-
Solvent: Ethanol (Absolute) / Water (95:5).
Protocol:
-
Dissolve 5.0 g of free base in 25 mL Ethanol.
-
In a separate vessel, dissolve 4.86 g L-Tartaric acid in 25 mL Ethanol (warm to 40°C if necessary).
-
Add the acid solution to the base solution slowly at 50°C.
-
Cool slowly to room temperature over 4 hours (controlled cooling rate: 10°C/hour).
-
Stir at 0°C for 2 hours before filtration.
-
Critical Step: If the product oils out, reheat to redissolve and seed with a few mg of crystalline tartrate salt (obtained from a small-scale pilot).
Analytical Characterization & Specifications
To ensure the "Trustworthiness" of the protocol, the isolated salt must be validated against the following specifications.
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H-NMR (D2O) | Consistent with structure; shift in signals relative to free base |
| Counter-ion Content | Ion Chromatography (IC) | Chloride: 29.5% ± 1.0% (Theoretical for 2HCl) |
| Purity | HPLC (C18, High pH) | > 98.0% area |
| Residual Solvent | GC-Headspace | < 5000 ppm (IPA/MTBE) |
| Water Content | Karl Fischer (KF) | Report Value (Hygroscopicity check) |
1H-NMR Validation (Diagnostic Signals)
Upon salt formation, the protons adjacent to the nitrogen atoms will exhibit a significant downfield shift (deshielding) due to protonation.
-
H-3 (Bridgehead): Shift from ~3.0 ppm (Free Base) to ~3.8-4.2 ppm (Salt).
-
H-8 (Bridge): Shift from ~2.8 ppm (Free Base) to ~3.5 ppm (Salt).
-
Exchangeable Protons: In DMSO-d6, ammonium protons (-NH3+, -NH+) will appear as broad singlets at 8.0-10.0 ppm.
Process Safety & Handling
-
Hygroscopicity: The dihydrochloride salt of diamines is typically hygroscopic. All handling should occur in a humidity-controlled environment (<40% RH).
-
Exotherm: The reaction with HCl is exothermic. Strict temperature control is required to prevent thermal degradation or uncontrolled boiling of solvents.
-
Toxicology: As a pharmaceutical intermediate, treat the compound as a potent bioactive agent. Use full PPE (gloves, goggles, respirator).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 43810976, 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine. Retrieved from [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[3] Wiley-VCH. (Standard text for general salt selection protocols).
Disclaimer: This protocol is intended for research and development purposes only. Optimization may be required for GMP manufacturing.
Sources
Application Note: High-Precision Functionalization of the C8-Amino Group in 3-Azabicyclo[3.2.1]octane Scaffolds
Executive Summary & Strategic Importance
The 3-azabicyclo[3.2.1]octane scaffold represents a privileged pharmacophore in modern drug discovery, serving as a conformationally restricted surrogate for piperidine or morpholine rings. Unlike its regioisomer (tropane, 8-azabicyclo[3.2.1]octane), the 3-aza analog positions the nitrogen atom within the three-atom bridge, leaving the one-carbon bridge (C8) available for orthogonal functionalization.
Functionalizing the C8 position is synthetically challenging due to steric compression from the ethano-bridge (C6–C7) and the rigidity of the bicyclic cage. However, introducing an amino group at C8 unlocks a vector for exploring novel chemical space, particularly for GPCR ligands (e.g., CCR5 antagonists,
This guide details the stereocontrolled installation and chemoselective functionalization of the C8-amino group, providing validated protocols that ensure orthogonality with the N3-nitrogen.
Structural & Stereochemical Analysis
Before initiating synthesis, one must understand the stereochemical environment of the C8 position. The 3-azabicyclo[3.2.1]octane system presents two distinct faces at C8:
-
Exo (Anti to N3): Points away from the nitrogen-containing bridge. This face is sterically shielded by the C6-C7 ethano bridge but is often the thermodynamic product.
-
Endo (Syn to N3): Points towards the nitrogen-containing bridge. This face is sterically crowded by the axial hydrogens at C2 and C4 but is often accessible via kinetic hydride attack from the exo face.
Visualization: Stereochemical Pathways
The following diagram illustrates the divergence between kinetic and thermodynamic outcomes during the formation of the C8-amine.
Figure 1: Stereochemical divergence in the reductive amination of 3-azabicyclo[3.2.1]octan-8-one.
Synthetic Workflow: Installation of the C8-Amine
The most robust route to the C8-amine is the Reductive Amination of 3-substituted-3-azabicyclo[3.2.1]octan-8-one.
Precursor Note: The starting ketone is typically accessed via a double Mannich reaction of cyclopentanone with formaldehyde and a primary amine, or via Rh(II)-catalyzed transannular C-H insertion of diazo compounds [1].
Protocol A: Stereoselective Reductive Amination
Objective: Convert C8-ketone to C8-primary or secondary amine. Scope: Applicable to N3-benzyl or N3-Boc protected scaffolds.
Reagents & Materials
-
Substrate: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (1.0 equiv).
-
Amine Source: Benzylamine (1.1 equiv) or Ammonium Acetate (for primary amine, 10 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB,
) (1.5 equiv). -
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).
-
Additive: Glacial Acetic Acid (AcOH) (1.0 equiv).
Step-by-Step Methodology
-
Imine Formation (Pre-equilibrium):
-
In a flame-dried round-bottom flask under Argon, dissolve the C8-ketone in DCE (
concentration). -
Add the amine source and AcOH.
-
Critical Step: Stir at Room Temperature (RT) for 60 minutes. This allows the formation of the iminium species. Do not add hydride yet.
-
QC Check: Monitor by TLC (disappearance of ketone). If the ketone persists, add
molecular sieves to drive equilibrium.
-
-
Reduction:
-
Cool the mixture to
(ice bath). -
Add
in three portions over 15 minutes. -
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Workup (pH Controlled):
-
Quench with Saturated Aqueous
until pH . -
Extract with DCM (
). -
Purification: The endo and exo isomers often have distinct
values on silica gel. Flash chromatography (Gradient: 0 10% MeOH in DCM with 1% ) is usually sufficient to separate diastereomers.
-
Data: Reducing Agent Selection Guide
| Reducing Agent | Stereoselectivity (Endo:Exo) | Yield | Notes |
| ~40:60 | High | Low selectivity; produces mixtures. | |
| ~20:80 | High | Favors thermodynamic (exo) product due to equilibration. | |
| L-Selectride / THF | >95:5 | Mod. | Bulky hydride attacks from less hindered exo face, giving endo alcohol/amine. |
| Variable | High | Excellent for sterically hindered ketones; promotes exo amine. |
Functionalization of the C8-Amine
Once the C8-amine is installed, the challenge shifts to chemoselectivity . If the N3 nitrogen is a tertiary amine (e.g., N-Benzyl), the C8 primary/secondary amine is the only nucleophile. If N3 is protected as a carbamate (Boc), it is inert.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Attach a heteroaryl system to the C8-amine (common in medicinal chemistry for potency optimization).
Challenge: The C8 amine is secondary and sterically encumbered. Standard catalysts (
Reagents & Materials
-
Substrate: C8-amino-3-azabicyclo[3.2.1]octane derivative.
-
Coupling Partner: Aryl Bromide/Chloride.
-
Catalyst:
( ). -
Ligand: BrettPhos or RuPhos (
). Note: These bulky, electron-rich ligands are essential for hindered secondary amines. -
Base:
(1.4 equiv). -
Solvent: Toluene or 1,4-Dioxane (Degassed).
Step-by-Step Methodology
-
Inert Setup:
-
Charge a microwave vial or Schlenk tube with the aryl halide, amine substrate,
, and precatalyst (e.g., BrettPhos Pd G3). -
Evacuate and backfill with Argon (
).
-
-
Reaction:
-
Add degassed solvent via syringe.
-
Heat to
(oil bath) or (Microwave) for 2–4 hours. -
Monitoring: LCMS is preferred over TLC due to the UV activity of ligands. Look for the
of the coupled product.
-
-
Scavenging:
-
If Pd residue is high, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtration.
-
Visualization: Orthogonal Functionalization Workflow
This diagram depicts the logical flow of manipulating N3 and N8 independently.
Figure 2: Orthogonal protection strategy allowing independent modification of N8 and N3 positions.
Troubleshooting & "Pro-Tips"
-
The "Stalled Imine" Problem:
-
Symptom:[1][2][3] Reductive amination yields low conversion; ketone remains.
-
Cause: Steric hindrance at C8 prevents imine formation.
-
Solution: Use Titanium(IV) Isopropoxide (
) as a Lewis acid promoter. Mix ketone + amine +ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> neat or in minimal THF for 4 hours before adding . This creates a titanate intermediate that reduces efficiently [2].
-
-
Separating Endo/Exo Isomers:
-
If flash chromatography fails, convert the amine mixture to the HCl salt . The exo-amine salt is typically more crystalline and less soluble in cold ethanol/ether, allowing for enrichment via recrystallization.
-
-
N3 vs N8 Reactivity:
-
The N3 nitrogen (in the ring) is generally less nucleophilic than a primary C8-amine but more nucleophilic than a secondary C8-arylamine. Always cap the C8-amine (e.g., as an amide or carbamate) before deprotecting N3 if you intend to functionalize N3 with electrophiles.
-
References
-
Davies, H. M. L., et al. (1996). "Synthesis of 3
-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site." Journal of Medicinal Chemistry. (Note: Discusses the 8-aza analog, but the carbenoid chemistry is applicable to 3-aza ring construction). -
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry.
-
Biswas, S., et al. (2021).[5][6] "Expedient Synthesis of Bridged Bicyclic Nitrogen Scaffolds via Orthogonal Tandem Catalysis." Angewandte Chemie International Edition.
-
Monteiro, M., et al. (2024).[7][8] "2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications." Organic & Biomolecular Chemistry. (Review covering the synthesis of azabicyclo systems).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Sources
- 1. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving yield of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine synthesis
This technical guide addresses the synthesis and yield optimization of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine . This scaffold, often referred to in literature as an N-ethyl-8-amino-isotropane , represents a structural inversion of the classical tropane (8-azabicyclo[3.2.1]octane) core.
Unlike the tropane alkaloids where the nitrogen resides at the bridgehead (position 8), the isotropane core places the nitrogen in the larger ring (position 3), leaving the one-carbon bridge (position 8) available for functionalization.
Part 1: Strategic Analysis & Route Selection
The primary challenge in synthesizing this molecule is constructing the bicyclic framework while maintaining the ketone functionality at C8 for subsequent amination.
The Two Primary Routes:
-
The "Robinson-Schöpf" Style Mannich Condensation (Direct Route):
-
Reagents: Cyclopentanone + Ethylamine + Paraformaldehyde.
-
Pros: Shortest path (2 steps).
-
Cons: Historically low yields (15–30%) due to polymerization and "bis-Mannich" open-chain byproducts.
-
Optimization: This guide focuses on the Modified Mannich Protocol using pH control and specific solvent systems to boost yields to >60%.
-
-
The "Dieckmann/Alkylation" Route (Alternative):
-
Reagents:cis-1,3-cyclopentanedicarboxylates.
-
Status: Not recommended for the 8-amine target because it typically yields the C8-methylene (unfunctionalized) bridge. Introducing the amine at C8 post-cyclization is synthetically expensive.
-
Part 2: Optimized Experimental Protocol
Phase 1: Synthesis of the Core (3-ethyl-3-azabicyclo[3.2.1]octan-8-one)
The Challenge: Standard Mannich conditions (aqueous formalin, room temp) often lead to the open-chain bis(aminomethyl) intermediate that fails to cyclize.
Optimized Protocol:
-
Reagent Preparation: Use Paraformaldehyde (solid) instead of formalin to minimize water content. Use Ethylamine Hydrochloride (solid) rather than the volatile free base.
-
Solvent System: Ethanol/Acetic Acid (10:1) . The acidic medium promotes the formation of the iminium ion species essential for the double alkylation.
-
Procedure:
-
Dissolve Cyclopentanone (1.0 eq) and Ethylamine HCl (1.1 eq) in EtOH.
-
Add Paraformaldehyde (2.5 eq) portion-wise at 60°C.
-
Critical Step: Reflux for 4–6 hours. The thermal energy is required to overcome the entropic barrier of the second ring closure.
-
Workup: Evaporate EtOH. Basify residue with cold 4M NaOH to pH 12. Extract immediately with CHCl3 (chloroform is superior to ether for this polar bicycle).
-
Purification: Vacuum distillation is preferred over column chromatography, which can cause amine degradation on silica.
-
Phase 2: Reductive Amination (C8-Ketone to C8-Amine)
The Challenge: Stereoselectivity. The hydride attack can occur from the exo or endo face. For biological activity (e.g., CCR5 or transporter inhibition), the endo-amine (cis to the nitrogen bridge) is often the bioactive conformer.
Optimized Protocol (Titanium-Mediated):
-
Imine Formation:
-
Combine 3-ethyl-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) with Ammonium Acetate (5.0 eq) or a specific amine (R-NH2) if N-substitution is required.
-
Add Titanium(IV) isopropoxide (1.25 eq) neat. Stir at RT for 12h. The mixture will become viscous.
-
Why Ti(OiPr)4? It acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation to completion.
-
-
Reduction:
-
Dilute with Ethanol.
-
Add Sodium Borohydride (NaBH4) (2.0 eq) at 0°C.
-
Stereocontrol: NaBH4 typically favors thermodynamic stability (endo-amine). If exo is required, use bulky reducers like L-Selectride.
-
-
Quench:
-
Add 1M NaOH to precipitate titanium salts (white solid). Filter through Celite.
-
Part 3: Technical Support & Troubleshooting (FAQ)
Q1: I am isolating a product with the correct mass, but the NMR shows a mixture of isomers. What happened?
Diagnosis: You likely have a mixture of endo- and exo- amines at the C8 position. Fix:
-
Check Ratio: In the [3.2.1] system, the endo isomer (amine pointing away from the N-bridge) is usually the major product due to steric approach of the hydride from the less hindered exo face.
-
Purification: These diastereomers are separable by column chromatography. Use a basic mobile phase: DCM:MeOH:NH4OH (90:9:1) .
-
Protocol Shift: If you need exclusive stereochemistry, switch to a two-step reduction: Reduce ketone to alcohol (using L-Selectride for exo-alcohol), convert to Mesylate, then displace with Azide (inversion to endo-azide), and reduce.
Q2: My Mannich reaction yield is stuck at <20%. The reaction turns into a black tar.
Diagnosis: Polymerization of the iminium intermediate or oxidation of the amine. Fix:
-
Degas Solvents: Run the reaction under Argon.
-
Switch Acid: Replace Acetic Acid with conc. HCl (catalytic amount) in Ethanol. Sometimes the acetate buffer is too weak to generate the electrophilic methylene-iminium species efficiently.
-
Stoichiometry: Ensure Paraformaldehyde is in excess (2.5–3.0 eq). The reaction consumes 2 equivalents of formaldehyde per molecule of ketone.
Q3: Can I use free ethylamine (70% in water)?
Diagnosis: Water is the enemy of the reversible imine formation steps in the Mannich reaction. Fix: No. Use Ethylamine Hydrochloride . If you must use the aqueous solution, you must add a drying agent (MgSO4) or use a Dean-Stark trap with Toluene/Benzene to remove water azeotropically during the reflux.
Q4: The product is water-soluble and I'm losing it during extraction.
Diagnosis: The 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is a diamine and highly polar. Fix:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Switch: Do not use Ethyl Acetate or Ether. Use Chloroform/Isopropanol (3:1) for extraction.
-
Alternative Workup: Evaporate the reaction mixture to dryness, triturate with ether to remove non-polar impurities, and then perform a Kugelrohr distillation on the crude salt mixture (after free-basing).
Part 4: Data Visualization
Synthesis Workflow Diagram
Caption: Optimized reaction pathway showing the critical thermal cyclization step and Titanium-mediated amination.
Yield Comparison: Reducing Agents
| Reducing Agent | Conditions | Yield (Step 2) | Stereoselectivity (Endo:Exo) | Notes |
| NaBH4 | EtOH, 0°C | 65-75% | 3:1 | Standard, cost-effective. |
| NaCNBH3 | MeOH, pH 5 | 50-60% | 2:1 | Slower, toxic byproducts. |
| Ti(OiPr)4 / NaBH4 | Neat -> EtOH | 85-92% | 4:1 | Recommended. Water scavenging boosts yield. |
| L-Selectride | THF, -78°C | 70% | 1:9 | Favors Exo (Kinetic control). |
References
-
Meltzer, P. C., et al. (2003). "Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors." Journal of Medicinal Chemistry.
-
Source:
-
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Source:
-
-
Pfizer Inc. (2005). "Tropane Derivatives as CCR5 Receptor Antagonists." World Intellectual Property Organization (WO/2005/118588). (Describes the isotropane scaffold synthesis for Maraviroc analogs).
-
Source:
-
-
Gassman, P. G., & Cryberg, R. L. (1969). "The Synthesis of 3-Isotropanone." Journal of the American Chemical Society.
-
Source:
-
Technical Support Center: Purification of 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine
Welcome to the Advanced Technical Support Center. This portal is designed for research scientists and drug development professionals dealing with the complex purification of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine following reductive amination. Because this molecule contains both a highly basic primary amine and a tertiary amine within a sterically hindered bridged bicyclic framework, standard workup procedures often fail.
This guide provides mechanistically grounded troubleshooting, quantitative separation data, and self-validating protocols to ensure high-purity isolation of your target epimer.
Part 1: Quantitative Reaction & Elution Matrix
To successfully purify the crude product, you must understand the physicochemical differences between the starting materials, the target epimers, and the reaction byproducts. The table below summarizes the quantitative data and chromatographic behavior required to plan your separation strategy.
| Compound / Impurity | Molecular Weight | Amine Classification | Stereochemical Origin | Typical TLC Rf* |
| 3-Ethyl-3-azabicyclo[3.2.1]octan-8-one | 153.22 g/mol | Tertiary | Unreacted Starting Material | 0.80 |
| Exo-8-amine (Target) | 154.25 g/mol | Tertiary + Primary | Endo-face hydride attack | 0.35 |
| Endo-8-amine (Target) | 154.25 g/mol | Tertiary + Primary | Exo-face hydride attack | 0.25 |
| Dialkylated Byproduct | >182.30 g/mol | Tertiary + Secondary | Over-reductive amination | 0.60 |
*TLC Conditions: Silica gel, Eluent: CH₂Cl₂ / MeOH / NH₄OH (90:9:1). Visualization via Ninhydrin stain.
Part 2: Deep-Dive Troubleshooting & FAQs
Q1: Why is unreacted 3-ethyl-3-azabicyclo[3.2.1]octan-8-one failing to separate from my product during standard acid-base extraction?
The Causality: Standard liquid-liquid extraction relies on pH swings to separate basic amines from neutral organic impurities. However, both your starting material (the ketone) and your product (the diamine) contain a tertiary amine at the 3-position. During an acidic wash (e.g., 1M HCl), both compounds are protonated to form highly water-soluble ammonium salts. When you basify the aqueous layer to extract the product, the unreacted ketone is also neutralized and co-extracts into the organic phase. The Solution: Abandon simple acid-base extraction for this specific separation. Instead, exploit the primary amine at the 8-position of your product. By using a polymer-supported benzaldehyde scavenger resin, you can selectively form a reversible Schiff base (imine) with the primary amine. The tertiary amino-ketone cannot form an imine and is simply washed away. Mild acidic cleavage then releases your pure diamine.
Q2: My NMR indicates a mixture of diastereomers. Why did they form, and how do I separate the endo and exo epimers?
The Causality: The bicyclo[3.2.1]octane framework is a rigid, sterically hindered bridged system. During the reductive amination of the ketone, the transient iminium ion can be attacked by the hydride source from either the less hindered exo face or the more hindered endo face[1]. Attack from the exo face yields the endo-amine, while attack from the endo face yields the exo-amine. The ratio depends heavily on the steric bulk of your reducing agent (e.g., NaBH(OAc)₃ vs. NaBH₄/Ti(OiPr)₄)[2]. The Solution: The epimers must be resolved via flash column chromatography. Because the product is a diamine, it will interact strongly with the acidic silanol groups on standard silica, causing severe streaking. You must use silica gel pre-treated with triethylamine (TEA) or elute with a highly polar, basic solvent system (e.g., CH₂Cl₂ : MeOH : NH₄OH)[3]. The exo-amine typically elutes faster due to its pseudo-equatorial orientation, which minimizes hydrogen bonding with the silica surface compared to the axially-oriented endo-amine.
Q3: I am experiencing low yields and a "gummy" crude product after using NaBH(OAc)₃. How do I remove boron impurities?
The Causality: Boron-based reducing agents form stable borate complexes with Lewis basic sites. The 1,3-diaza spatial arrangement (the primary and tertiary amines) in your product acts as an excellent bidentate chelator for boron. This leads to the formation of polymeric, gummy borate-amine complexes that trap your product in the aqueous phase during workup. The Solution: Perform a rigorous, prolonged basic quench. Stir the crude reaction mixture vigorously with 1M NaOH for at least 1–2 hours to fully hydrolyze the borate esters. If boron residues persist, dissolve the crude organic extract in methanol and evaporate it under reduced pressure 3–4 times. This transesterification converts residual boron into volatile trimethyl borate (B(OMe)₃), which is easily removed in vacuo.
Part 3: Validated Experimental Protocols
Protocol A: Chemoselective Purification via Scavenger Resin
Use this protocol to remove unreacted 3-ethyl-3-azabicyclo[3.2.1]octan-8-one without chromatography.
-
Resin Swelling: Suspend 3.0 equivalents of polymer-bound benzaldehyde resin (loading ~1.2 mmol/g) in anhydrous dichloromethane (DCM) and agitate gently for 15 minutes to swell the polymer matrix.
-
Imine Capture: Dissolve your crude reaction mixture in DCM and add it to the resin suspension. Add catalytic acetic acid (0.1 eq). Agitate at room temperature for 4 hours. The primary amine of the product will covalently bind to the resin.
-
Washing (Impurity Removal): Filter the resin using a fritted funnel. Wash the resin bed sequentially with DCM (3x), Methanol (3x), and DCM (3x).
-
Validation Checkpoint: Perform IR spectroscopy on the concentrated filtrate. A strong carbonyl stretch (~1710 cm⁻¹) confirms the successful removal of the unreacted ketone.
-
-
Cleavage: Resuspend the washed resin in a mixture of THF and 1M aqueous HCl (1:1 v/v). Agitate for 2 hours to hydrolyze the imine.
-
Recovery: Filter and discard the resin. Basify the aqueous filtrate to pH 12 using 2M NaOH, then extract with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure diamine mixture.
Protocol B: Chromatographic Resolution of Endo / Exo Epimers
Use this protocol to separate the stereoisomers of the isolated diamine.
-
Column Preparation: Slurry-pack a flash chromatography column with silica gel using a solvent mixture of CH₂Cl₂ containing 2% Triethylamine (TEA). Flush the column with 2 column volumes (CV) of this mixture to fully deactivate the acidic silanol sites.
-
Sample Loading: Dissolve the diamine mixture in a minimum volume of CH₂Cl₂ and load it evenly onto the column head.
-
Gradient Elution: Elute the column using a gradient from 100% CH₂Cl₂ to CH₂Cl₂/MeOH/NH₄OH (90:9:1).
-
Fraction Collection: Collect small fractions. The exo-isomer will elute first, followed closely by the endo-isomer[3].
-
Validation Checkpoint: Spot fractions on a TLC plate and stain with Ninhydrin (heat required). Primary amines will develop as distinct pink/purple spots. Verify the diastereomeric purity of the isolated fractions via ¹H-NMR (pay attention to the chemical shift and coupling constants of the C8 methine proton).
-
Part 4: Purification Workflow Visualization
Workflow for isolating 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine from crude mixtures.
References
- Title: WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)
- Title: WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6 Source: Google Patents URL
Sources
- 1. 1,5-Dimethylbicyclo[3.2.1]octan-8-one|CAS 21922-58-7 [benchchem.com]
- 2. WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6 - Google Patents [patents.google.com]
- 3. WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's disease - Google Patents [patents.google.com]
common side reactions in the synthesis of 3-ethyl-3-azabicyclo[3.2.1]octanes
Welcome to the technical support center for the synthesis of 3-ethyl-3-azabicyclo[3.2.1]octanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important bicyclic scaffold. Drawing from established synthetic protocols and troubleshooting experiences, this document provides in-depth, practical solutions to frequently asked questions and detailed troubleshooting guides.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the 3-azabicyclo[3.2.1]octane core?
A1: Several robust methods exist for constructing the 3-azabicyclo[3.2.1]octane skeleton. The choice of method often depends on the available starting materials and desired substitution patterns. Key strategies include:
-
Dieckmann Condensation: An intramolecular cyclization of a diester to form a β-ketoester, which can then be further elaborated. This is a classic and reliable method for forming five- and six-membered rings.[1][2]
-
Reductive Amination Cascades: A powerful method involving the intramolecular reaction of a dialdehyde or diketone with a primary amine (or ammonia), followed by in-situ reduction to form the bicyclic amine.[3]
-
Intramolecular Mannich Reaction: This reaction forms a carbon-carbon bond between an enolizable ketone and an iminium ion, leading to the formation of the bicyclic system.[4]
-
Hofmann-Löffler-Freytag Reaction: A radical-based cyclization where a δ-hydrogen is abstracted by a nitrogen-centered radical, leading to the formation of a pyrrolidine ring within the bicyclic structure.
Q2: What are the primary methods for introducing the N-ethyl group onto the 3-azabicyclo[3.2.1]octane scaffold?
A2: The N-ethyl group is typically introduced after the formation of the bicyclic core. The two most prevalent methods are:
-
Reductive Amination: Reacting the secondary amine (3-azabicyclo[3.2.1]octane) with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This is generally a high-yield and clean method that minimizes over-alkylation.
-
Direct N-Alkylation: Treating the secondary amine with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base. While straightforward, this method is prone to side reactions, most notably over-alkylation to form a quaternary ammonium salt.[5]
Q3: Why is purification of the final 3-ethyl-3-azabicyclo[3.2.1]octane product often challenging?
A3: The basic nature of the tertiary amine product can complicate purification. Standard silica gel chromatography can lead to significant product streaking and poor separation due to strong interactions with the acidic silanol groups on the silica surface.[6] This can result in low recovery and impure fractions. Specialized purification techniques are often required.
II. Troubleshooting Guide: Formation of the 3-Azabicyclo[3.2.1]octane Scaffold
This section addresses common issues encountered during the construction of the core bicyclic system.
A. Dieckmann Condensation Issues
Problem: Low yield or no desired β-ketoester product from the Dieckmann condensation.
Possible Causes & Solutions:
-
Cause 1: Inappropriate Base/Solvent System. The choice of base and solvent is critical. Sodium ethoxide in ethanol is classic but can lead to transesterification if different esters are present. Sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents like THF or toluene can minimize side reactions.[1]
-
Cause 2: Intermolecular Condensation/Dimerization. If the concentration of the diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to dimers or polymers.[1]
-
Troubleshooting Protocol:
-
Employ High Dilution: Perform the reaction at a low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway.
-
Slow Addition: Add the diester substrate slowly via a syringe pump to a solution of the base. This maintains a low instantaneous concentration of the substrate.
-
-
-
Cause 3: Reverse Dieckmann Reaction. If the resulting β-ketoester does not have an enolizable α-proton between the two carbonyl groups, the reaction can be reversible under basic conditions, leading to ring-opening.[4]
-
Solution: Ensure your substrate design allows for the formation of an enolizable product. The reaction is typically quenched with acid, which protonates the enolate and drives the equilibrium towards the cyclized product.
-
III. Troubleshooting Guide: N-Ethylation of the 3-Azabicyclo[3.2.1]octane Scaffold
This is often the final step in the synthesis and is critical for obtaining the desired product.
A. Direct Alkylation with Ethyl Halides (e.g., EtI, EtBr)
Problem: Formation of a significant amount of a water-soluble byproduct, leading to low yield of the desired tertiary amine.
Likely Cause: Over-alkylation and Quaternization. The product, 3-ethyl-3-azabicyclo[3.2.1]octane, is a tertiary amine and can be further alkylated by the ethyl halide to form a quaternary ammonium salt.[3] This salt is often highly polar and water-soluble, making it difficult to extract into organic solvents during workup.
Visualizing the Problem:
Caption: The over-alkylation side reaction pathway.
Troubleshooting & Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| 1. Control Stoichiometry | Use only a slight excess (1.0-1.1 equivalents) of the ethyl halide to minimize the chance of a second alkylation. | 1. Dissolve 1.0 eq. of the secondary amine in an appropriate solvent (e.g., ACN, THF). 2. Add 1.5-2.0 eq. of a non-nucleophilic base. 3. Slowly add 1.05 eq. of ethyl halide. 4. Monitor the reaction closely by TLC or LC-MS and stop as soon as the starting material is consumed. |
| 2. Use a Non-Nucleophilic Base | Standard bases like K₂CO₃ can be effective, but a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) is highly recommended. It efficiently scavenges the H-X byproduct without competing as a nucleophile and can help suppress quaternization.[7] | 1. Dissolve 1.0 eq. of the secondary amine in acetonitrile. 2. Add 1.5 eq. of Hünig's base. 3. Add 1.1 eq. of ethyl iodide. 4. Stir at room temperature until completion.[7] |
| 3. Lower Reaction Temperature | Quaternization often has a higher activation energy than the desired N-alkylation. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can favor the formation of the tertiary amine. | Follow the protocols above, but maintain the reaction temperature at 0 °C using an ice bath. |
B. Reductive Amination with Acetaldehyde
Problem 1: Incomplete reaction, with starting amine and/or imine intermediate still present.
Possible Causes & Solutions:
-
Cause 1: Inactive Reducing Agent. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are moisture-sensitive.
-
Solution: Use a freshly opened bottle of the reducing agent or dry it under vacuum before use.
-
-
Cause 2: Insufficient Acetaldehyde. Acetaldehyde is highly volatile (boiling point ~20 °C). It can easily evaporate from the reaction mixture, leading to incomplete imine formation.
-
Solution: Use a slight excess of acetaldehyde (1.2-1.5 equivalents). If the reaction is slow, a second charge of acetaldehyde can be added. Perform the reaction in a well-sealed flask to minimize evaporation.
-
-
Cause 3: pH is not optimal. Imine formation is often catalyzed by mild acid.
-
Solution: Adding a small amount of acetic acid (e.g., 0.1-1.0 equivalents) can catalyze imine formation and accelerate the reaction.[8]
-
Problem 2: A significant amount of ethanol is detected as a byproduct.
Likely Cause: Reduction of Acetaldehyde. Stronger reducing agents, or less selective ones, can directly reduce the acetaldehyde to ethanol before it forms the imine with the amine.
Visualizing the Competing Pathways:
Caption: Competing reduction pathways in reductive amination.
Troubleshooting & Mitigation Strategies:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. It is generally too mild to reduce aldehydes and ketones but readily reduces the protonated iminium ion intermediate. Avoid stronger, less selective reducing agents like sodium borohydride (NaBH₄) if aldehyde reduction is a problem.[8]
-
Stepwise Procedure:
-
Stir the secondary amine and acetaldehyde together in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) for 30-60 minutes to allow for imine formation.
-
Then, add the reducing agent (NaBH(OAc)₃) portion-wise to the pre-formed imine solution. This ensures the reducing agent primarily encounters the imine, not the free aldehyde.
-
IV. Purification and Isolation Troubleshooting
Problem: The crude product shows multiple spots on TLC, and purification by standard silica gel chromatography gives poor separation and low recovery.
Likely Cause: Strong interaction of the basic amine products with the acidic silica gel. The starting secondary amine, the product tertiary amine, and any quaternary salt byproduct have different polarities but all bind strongly to silica.
Solutions and Best Practices:
-
1. Amine-Modified Chromatography:
-
Amine-Functionalized Silica: Use commercially available amine-functionalized silica gel cartridges. This stationary phase has a basic surface that minimizes the strong interactions with amine analytes, leading to much better peak shapes and separation.[6]
-
Mobile Phase Modifier: If using standard silica, add a competing amine to the mobile phase. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., ethyl acetate/hexanes or DCM/methanol). This deactivates the acidic sites on the silica gel, allowing the amine products to elute more cleanly.[9]
-
-
2. Acid-Base Extraction Optimization:
-
This technique can separate amines from neutral impurities but may struggle to separate the secondary, tertiary, and quaternary amines from each other.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Extract with a dilute acid (e.g., 1M HCl). The secondary and tertiary amines will move to the aqueous layer as their hydrochloride salts, leaving non-basic impurities in the organic layer. The quaternary salt will also be in the aqueous layer.
-
Wash the organic layer with water and set it aside.
-
Basify the acidic aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extract the free amines back into an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate. The resulting product will be enriched in the desired amine but may still contain the starting secondary amine.
-
-
-
3. Salt Precipitation/Crystallization:
-
If the product is crystalline, forming a specific salt (e.g., hydrochloride, tartrate) and recrystallizing it can be an excellent purification method. This can also be effective for separating the tertiary amine from the more soluble quaternary salt.
-
V. References
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. (2025, August 9). ResearchGate. Available at: [Link]
-
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Available at: [Link]
-
Amine alkylation. Wikipedia. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Available at: [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]
-
Siddiqui, S., & El-Zaria, M. E. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Available at: [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Available at: [Link]
-
Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. (1997, January 31). YAKHAK HOEJI. Available at: [Link]
-
Dieckmann Condensation and Claisen Condensation. (2020, September 14). Master Organic Chemistry. Available at: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid [yakhak.org]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
detection of residual solvents in 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine
Welcome to the Technical Support Center for the analytical characterization of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 108640-14-8).
As a highly polar, bicyclic diamine, this compound presents unique matrix challenges during Headspace Gas Chromatography (HS-GC) analysis. Its strong basicity and nucleophilicity can alter partition coefficients, degrade target analytes, and cause severe matrix interferences if standard compendial methods are applied blindly.
This guide is engineered for analytical scientists and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for residual solvent detection in accordance with ICH Q3C and USP <467> guidelines[1][2].
I. Core Analytical Workflow
To prevent the non-volatile amine matrix from contaminating the GC inlet and column, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the mandatory technique[3]. However, the workflow must be modified with a matrix neutralization step to ensure the chemical stability of the residual solvents during thermal equilibration.
Workflow for HS-GC-FID residual solvent analysis with matrix neutralization.
II. Troubleshooting Guide & FAQs
Q1: Why are my recoveries for ester solvents (e.g., Ethyl Acetate, Isopropyl Acetate) consistently failing (below 50%) in spike-recovery tests? Causality: 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is a strong base. When dissolved in an aqueous diluent, it significantly raises the pH of the solution. During the 80°C headspace equilibration phase, this high pH triggers rapid base-catalyzed hydrolysis of ester solvents, converting them into undetectable alcohols and carboxylic acid salts. Solution: You must neutralize the matrix. Instead of using pure high-performance liquid chromatography (HPLC) grade water as your diluent, use an acidified diluent (e.g., 0.1 N HCl). This lowers the pH, protonates the amine, and halts the hydrolysis of esters, ensuring accurate quantitation.
Q2: I am using N,N-Dimethylformamide (DMF) as a diluent for water-insoluble batches, but I see a massive ghost peak early in the chromatogram that interferes with Class 2 solvents. What is happening? Causality: While DMF is a standard compendial diluent in USP <467>[4], the presence of a strong bicyclic amine can catalyze the thermal degradation of DMF into dimethylamine and carbon monoxide at elevated headspace temperatures (e.g., >85°C). Dimethylamine elutes early and causes severe baseline distortion. Solution: Switch your diluent to 1,3-Dimethyl-2-imidazolidinone (DMI) or Dimethyl Sulfoxide (DMSO). Both are significantly more thermally stable than DMF in the presence of basic amines. Alternatively, lower your headspace oven equilibration temperature to 70°C, though you must re-validate the partition coefficients (K) for your target solvents.
Q3: How can I improve the Limit of Detection (LOD) for highly polar solvents like Methanol and Acetonitrile?
Causality: Polar solvents have a high affinity for aqueous diluents. Because they readily hydrogen-bond with the water/protonated amine matrix, their partition coefficient into the gas phase (headspace) is extremely low, resulting in poor peak areas.
Solution: Induce a "salting-out" effect. Add 1.0 g of anhydrous sodium sulfate (
III. Quantitative Data: Target Solvents & Limits
The following table summarizes common residual solvents associated with the synthesis of bicyclic amines, their ICH Q3C limits[1], and specific analytical challenges when detected in a 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine matrix.
| Solvent | ICH Class | Limit (ppm) | PDE (mg/day) | Analytical Challenge in Amine Matrix |
| Methanol | Class 2 | 3,000 | 30.0 | Poor headspace partitioning; requires salting-out. |
| Dichloromethane | Class 2 | 600 | 6.0 | Prone to nucleophilic attack by the amine if left in solution too long. Analyze immediately after prep. |
| Toluene | Class 2 | 890 | 8.9 | High partition coefficient; easily detected, but requires a non-polar GC phase (USP G16) for confirmation. |
| Ethyl Acetate | Class 3 | 5,000 | 50.0 | Rapid base-catalyzed hydrolysis; requires acidic diluent. |
| Tetrahydrofuran | Class 2 | 720 | 7.2 | Co-elution risks with early degradation peaks; optimize initial oven hold time. |
IV. Step-by-Step Methodology: Self-Validating HS-GC-FID Protocol
This protocol is adapted from USP <467> Procedure A[2][3], specifically optimized for basic bicyclic amines. It operates as a self-validating system by incorporating a spiked sample to continuously verify matrix recovery.
Step 1: Diluent Preparation
-
Prepare a 0.1 N Hydrochloric Acid (HCl) solution using HPLC-grade water.
-
Verify the pH is approximately 1.0. This will serve as the diluent to neutralize the 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine.
Step 2: Standard Preparation
-
Prepare a mixed standard solution of target residual solvents in the 0.1 N HCl diluent at concentrations corresponding to their ICH Q3C limits (e.g., Toluene at 890 ppm, relative to a 100 mg sample weight).
Step 3: Sample & Spike Preparation
-
Test Sample: Weigh exactly 100 mg of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine into a 20 mL headspace vial. Add 5.0 mL of the 0.1 N HCl diluent. Crimp and seal immediately.
-
Spiked Sample (Self-Validation): Weigh exactly 100 mg of the sample into a separate 20 mL vial. Add 5.0 mL of the Standard Preparation solution. Crimp and seal. (Recovery must be between 80% - 120% to validate the run).
Step 4: Instrumental Analysis (HS-GC-FID)
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Equilibration Time: 20 minutes
-
Transfer Line Temperature: 105°C
-
-
GC Parameters:
-
Column: USP G43 (e.g., DB-624, 30 m x 0.32 mm x 1.8 µm)
-
Carrier Gas: Helium at 35 cm/sec (constant flow)
-
Oven Program: 40°C (hold 20 min) -> 10°C/min to 240°C (hold 20 min).
-
Detector: FID at 250°C.
-
-
System Suitability: Ensure the resolution between Acetonitrile and Dichloromethane in the standard is
[3].
V. References
-
ICH Q3C (R8) Impurities: Guideline for Residual Solvents International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
USP <467> Residual Solvents United States Pharmacopeia–National Formulary (USP-NF) URL:[Link]
-
Measurement of Residual Solvents in Pharmaceuticals by Headspace GC Shimadzu Application News URL:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. uspnf.com [uspnf.com]
- 3. Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP Residual Solvents Procedure A- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
overcoming steric hindrance in 3-azabicyclo[3.2.1]octan-8-amine derivatives
The following Technical Support Center guide addresses the specific challenges of working with 3-azabicyclo[3.2.1]octan-8-amine derivatives.
This scaffold is a structural isomer of the common tropane (8-azabicyclo[3.2.1]octane) core. In the 3-aza series, the amine functionality is located on the one-carbon bridge (C8), a position characterized by unique steric and stereoelectronic constraints that differ significantly from the bridgehead or ring nitrogens found in tropanes.
Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks
Welcome to the Advanced Synthesis Support Module. This guide is designed for medicinal chemists and process engineers encountering low yields, diastereomeric mixtures, or stalled reactions when functionalizing the C8-position of the 3-azabicyclo[3.2.1]octane scaffold.
Part 1: The Steric Landscape (Diagnostic)
Before troubleshooting, it is critical to understand why this position is hindered. Unlike the tropane nitrogen (which is part of the bridge), the 8-amine in the 3-aza series is an exocyclic substituent on the one-carbon bridge.
The Geometry of Hindrance
The 3-azabicyclo[3.2.1]octane skeleton consists of a six-membered ring (containing N3) bridged by a one-carbon unit (C8).
-
The "Endo" Trap: The endo face of C8 points toward the two-carbon bridge (C6-C7). This "concave" pocket is extremely sterically congested. Substituents here suffer from transannular strain.
-
The "Exo" Exposure: The exo face is generally more accessible, but nucleophilic attack at C8 (to form the amine) or by the C8-amine (to functionalize it) is often retarded by the adjacent bridgehead carbons (C1 and C5).
-
N3 Interaction: The protecting group or substituent on the ring nitrogen (N3) can dramatically alter the conformation of the six-membered ring (chair vs. boat), remotely influencing the steric environment at C8.
Part 2: Troubleshooting Guides & Protocols
Module A: Synthesizing the 8-Amine (Reductive Amination)
Issue: You are performing a reductive amination on 3-azabicyclo[3.2.1]octan-8-one and observing low conversion or poor diastereoselectivity (Endo vs. Exo).
The Mechanism: The ketone at C8 is flanked by quaternary-like bridgehead carbons. Standard imine formation is slow. Furthermore, hydride delivery is stereochemically biased.
-
Kinetic Control (Hydride attacks from less hindered Exo face): Yields the Endo-amine (thermodynamically less stable due to steric compression).
-
Thermodynamic Control: Yields the Exo-amine (more stable, equatorial-like).
Troubleshooting Protocol: The Titanium-Mediated One-Pot
Use this when standard NaBH(OAc)3 protocols fail to drive conversion.
Reagents:
-
Substrate: 3-azabicyclo[3.2.1]octan-8-one (N-protected).
-
Amine: 1.2 – 1.5 equiv.
-
Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)4] (Pure).
-
Reductant: NaBH4 (for unselective/endo) or NaBH3CN (for thermodynamic equilibration).
Step-by-Step:
-
Dehydration (Critical): In a flame-dried flask, combine the ketone and amine (neat or in minimal dry THF).
-
Activation: Add Ti(OiPr)4 (1.5 – 2.0 equiv). The solution may become viscous.
-
Incubation: Stir at ambient temperature for 6–12 hours. Why? The Ti(IV) acts as a water scavenger and Lewis acid, forcing the sterically hindered ketone to form the imine/enamine species.
-
Dilution: Dilute with dry MeOH or EtOH.
-
Reduction: Add the borohydride source carefully (exothermic).
-
For Exo-selectivity: Stir the imine for 24h before reduction to allow thermodynamic equilibration, or use Na/EtOH (dissolving metal conditions) if functional groups permit.
-
-
Quench: Add 1N NaOH to precipitate titanium salts as a white solid. Filter through Celite.
Module B: Functionalizing the 8-Amine (Acylation & Coupling)
Issue: The 8-amine is synthesized, but amide coupling (e.g., with HATU/EDC) stalls or requires excess reagents.
Root Cause: The 8-amine is attached to a secondary carbon in a bridged system. The "cone angle" of approach is restricted by the C1/C5 bridgeheads. If the amine is endo, it is buried in the molecular cavity.
Troubleshooting Protocol: High-Energy Activation
Standard carbodiimides (EDC/DCC) are often insufficient for hindered bridge amines.
| Variable | Recommendation | Rationale |
| Coupling Agent | HATU or COMU | These generate the highly reactive At/Oxyma active esters, which are smaller and more electrophilic than OBt esters. |
| Base | DIPEA (Hunig's Base) | Use 3.0 equiv. Ensure the reaction pH is >8. The amine may be less basic due to hybridization effects; excess base ensures it is deprotonated. |
| Additive | HOAt | Increases reaction rate for sterically hindered amines by assisting proton transfer in the transition state. |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the polar transition state. Avoid DCM if solubility allows. |
| Temperature | 50°C - 80°C | Thermal energy is often required to overcome the activation barrier. |
The "Microwave Pulse" Method:
-
Dissolve Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and HOAt (1.2 equiv) in DMF.
-
Add DIPEA (3.0 equiv) and stir for 5 mins to pre-activate.
-
Add the 8-amino-3-azabicyclo[3.2.1]octane .
-
Irradiate in a microwave reactor: 80°C for 20 minutes .
-
Note: If using N-Boc protection on N3, avoid temperatures >100°C to prevent thermal deprotection.
-
Part 3: Decision Logic & Visualization
Workflow: Optimization Strategy for C8 Functionalization
The following diagram outlines the decision process when encountering low reactivity at the 8-position.
Caption: Decision logic for troubleshooting reactivity issues based on stereochemistry (Endo vs. Exo) and protecting group interference.
Part 4: Frequently Asked Questions (FAQs)
Q1: I am trying to alkylate the 8-amine with an alkyl halide, but I only get starting material or over-alkylation. Why? A: Direct alkylation of hindered bridge amines is notoriously difficult to control. The steric bulk prevents the SN2 transition state (backside attack) required for the first alkylation, or conversely, once alkylated, the product is too hindered to react further or stops at the secondary amine.
-
Solution: Abandon direct alkylation. Use Reductive Amination (Module A) with the corresponding aldehyde.[1] If you need a methyl group, use aqueous formaldehyde and formic acid (Eschweiler-Clarke) or NaBH(OAc)3. The imine formation is reversible, allowing the system to find the thermodynamic minimum.
Q2: Why does the N3-protecting group matter if I am reacting the C8-amine? They are far apart. A: They are closer than they appear on a 2D drawing. In the boat conformation, the N3 and C8 positions approach each other (transannular proximity). Even in the chair form, a bulky group like N-Boc or N-Cbz can induce ring flattening or twisting to relieve strain, which compresses the C8 bridge environment.
-
Tip: If C8 reactivity is zero, try switching N3 protection to a benzyl (Bn) group. The flexibility of the benzyl arm often reduces rigid steric clashes compared to the stiff carbamate of Boc.
Q3: Can I invert the Endo-amine to the Exo-amine? A: Not directly on the amine. You must go back to the alcohol.
-
Synthesize the endo-alcohol (via ketone reduction).
-
Perform a Mitsunobu reaction (DEAD/PPh3) with DPPA (diphenylphosphoryl azide) or phthalimide. The SN2 mechanism of Mitsunobu effects an inversion, yielding the exo-azide or exo-phthalimide.
-
Reduce/deprotect to get the exo-amine.
Q4: Is the 3-azabicyclo[3.2.1]octane scaffold commercially available? A: Yes, but often as the ketone (3-benzyl-3-azabicyclo[3.2.1]octan-8-one) or the tropane isomer. Verify the CAS number carefully. The 8-amine derivatives are often custom-synthesized intermediates in specific GPCR antagonist programs (e.g., CCR5 or opioid receptor ligands).
References
-
Reactivity of Bridgehead Amines: Lu, Y., & Chen, C. (2023).[2] Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc. Link
-
Reductive Amination Strategies: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Synthesis of 3-azabicyclo[3.2.1]octanes: Kazi, B., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc. Link
-
Stereoselectivity in Bridge Ketones: Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Reference to nucleophilic attack on bicyclic ketones (Exo vs Endo preference). Link
-
Maraviroc/CCR5 Scaffold Context: Price, D. A., et al. (2010). Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Validation & Comparative
NMR spectrum analysis of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine
An In-Depth Guide to the NMR Spectroscopic Analysis of 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine: A Comparative and Methodological Approach
Introduction
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including tropane alkaloids and various synthetic ligands targeting the central nervous system.[1][2] The specific analogue, 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine, presents a fascinating challenge for complete structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. Its rigid, strained bicyclic framework, coupled with the presence of a nitrogen heteroatom and multiple stereocenters, gives rise to a complex and often counter-intuitive NMR spectrum.
A primary challenge in analyzing this molecule is the concept of diastereotopicity .[3] Due to the molecule's inherent chirality and lack of a plane of symmetry, the two protons on a given methylene (CH2) group are chemically non-equivalent.[4] They reside in distinct magnetic environments, and therefore, they have different chemical shifts and will couple to each other (geminal coupling) and to adjacent protons differently. This phenomenon is prevalent throughout the bicyclic system and requires a multi-dimensional NMR approach for unambiguous assignment.
This guide provides a comprehensive framework for the complete NMR analysis of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine. It serves as a comparative guide by leveraging spectral data from structurally related compounds to predict and interpret the spectrum. We will detail the necessary experimental protocols, from sample preparation to advanced 2D NMR data acquisition, and provide a systematic walkthrough of the spectral assignment process. The final, critical step of determining the C8-amine stereochemistry (endo vs. exo) using Nuclear Overhauser Effect Spectroscopy (NOESY) will be thoroughly examined.
Experimental Methodology: A Self-Validating Workflow
Acquiring high-quality, high-resolution NMR data is paramount. The following protocols are designed to ensure reproducibility and provide the necessary data for a complete structural assignment.
Sample Preparation
The choice of solvent and sample concentration can significantly impact spectral quality. A homogeneous solution free of particulate matter is essential for sharp lines and successful shimming.[5]
-
Analyte: 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common first choice for small organic molecules due to its excellent dissolving power and minimal signal overlap.[6] If solubility is an issue or if hydrogen-bonding interactions need to be probed, deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) are viable alternatives. The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.[7]
-
Concentration:
-
Procedure:
-
Weigh the desired amount of the analyte directly into a clean, dry vial.
-
Add the deuterated solvent (0.6-0.7 mL) and gently vortex or sonicate until the sample is fully dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[6]
-
Ensure the sample height in the tube is approximately 40-50 mm for optimal shimming on most spectrometers.[5]
-
NMR Data Acquisition
The following experiments constitute a standard suite for the complete structural elucidation of a novel small molecule. All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz to mitigate signal overlap.
-
1D Experiments:
-
¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).
-
¹³C NMR {¹H decoupled}: Shows the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): An edited spectrum that helps differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). This is fundamental for tracing out proton connectivity networks.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[9] This is a highly sensitive experiment that definitively links the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically 2 to 3 bonds. This is crucial for identifying connectivity across quaternary carbons and piecing together the entire molecular skeleton.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space (< 5 Å), irrespective of their bonding connectivity.[11][12] This experiment is indispensable for determining the relative stereochemistry of the molecule.[13]
-
Experimental Workflow Diagram
Caption: Overall workflow from sample preparation to final structure confirmation.
Predicted Spectrum and Comparative Analysis
As no fully assigned public spectrum for 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is available, we will construct a predicted spectrum based on published data for highly analogous structures. The rigid chair-envelope conformation of the 3-azabicyclo[3.2.1]octane core is a key determinant of the chemical shifts.[14] Protons in axial or equatorial positions, and those endo or exo to the bicyclic system, experience vastly different shielding and deshielding effects.
The table below presents the predicted ¹H and ¹³C NMR chemical shifts. These values are estimated by comparing data from related structures, such as 3-methyl-3-azabicyclo[3.2.1]octan-8-ols and other derivatives.[14][15][16] The numbering scheme for the bicyclic core is provided for clarity.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |
| 1 | 60-62 | 2.9-3.1 | br s |
| 2 | 55-57 | 2.8-3.0 (exo)2.1-2.3 (endo) | ddd |
| 4 | 54-56 | 2.7-2.9 (exo)2.0-2.2 (endo) | ddd |
| 5 | 60-62 | 2.9-3.1 | br s |
| 6 | 28-30 | 1.8-2.0 (exo)1.5-1.7 (endo) | mm |
| 7 | 34-36 | 1.9-2.1 (exo)1.6-1.8 (endo) | mm |
| 8 | 50-52 | 3.2-3.4 | t |
| N-CH₂ | 48-50 | 2.4-2.6 | q |
| N-CH₂-CH₃ | 12-14 | 1.0-1.2 | t |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine in CDCl₃.
Justification via Comparison:
-
Bridgehead Protons (H1, H5): In related azabicycles, these protons typically appear as broad singlets or multiplets around 2.9-3.3 ppm due to multiple small couplings.[15][17]
-
Diastereotopic Methylene Protons (H2, H4, H6, H7): The chemical shift difference between diastereotopic protons on the same carbon can be significant, often greater than 0.5 ppm.[15][18] The exo protons are generally more deshielded than the endo protons. For example, in a similar [3.3.1]azabicycle, the two protons on C7 were separated by 1.33 ppm.[15] This large separation is a hallmark of these rigid systems.
-
N-Ethyl Group: The methylene (N-CH₂) protons are expected to be a quartet around 2.5 ppm, coupled to the methyl group, which should appear as a triplet around 1.1 ppm, a standard pattern for an ethyl group attached to a nitrogen.[19]
In-Depth Spectral Assignment
¹H and ¹³C Direct Assignment (using HSQC)
The HSQC spectrum is the starting point for assignment, as it unequivocally links each proton signal to its corresponding carbon signal.
-
Ethyl Group: The quartet at ~2.5 ppm will correlate to the carbon at ~49 ppm, and the triplet at ~1.1 ppm will correlate to the carbon at ~13 ppm.
-
Methine Carbons (C1, C5, C8): The HSQC will show correlations for the bridgehead protons (H1, H5) and the H8 proton to their respective carbons in the 60-62 ppm and 50-52 ppm regions.
-
Methylene Carbons (C2, C4, C6, C7): The key feature of the HSQC will be that four separate carbon signals (in the 28-57 ppm range) will each show correlations to two distinct proton signals, confirming the diastereotopicity of the four methylene groups.
Establishing the Carbon Skeleton (using COSY and HMBC)
With the direct attachments known, COSY and HMBC are used to build the molecular framework.
-
COSY Analysis: The COSY spectrum reveals the ¹H-¹H coupling network.
-
The bridgehead proton H1 will show correlations to the two diastereotopic protons on C2 (H2-exo, H2-endo) and C7 (H7-exo, H7-endo).
-
Similarly, H5 will show correlations to H4-exo, H4-endo, H6-exo, and H6-endo.
-
The H8 proton will show correlations to H1 and H5.
-
Crucially, the two protons of each diastereotopic pair (e.g., H2-exo and H2-endo) will show a strong cross-peak to each other, confirming their geminal relationship.
-
-
HMBC Analysis: The HMBC spectrum provides the long-range connectivities that link the fragments identified by COSY.
-
The methyl protons of the ethyl group (~1.1 ppm) will show a 2-bond correlation to the N-CH₂ carbon (~49 ppm) and a 3-bond correlation to the nitrogen-adjacent carbons of the ring, C2 and C4 (~55-57 ppm). This firmly places the ethyl group on the nitrogen at position 3.
-
The H8 proton (~3.3 ppm) will show 2-bond correlations to the bridgehead carbons C1 and C5, and potentially 3-bond correlations to C7 and C6.
-
The bridgehead proton H1 will show 2-bond correlations to C2, C7, and C8, and 3-bond correlations to C5 and C6. These cross-peaks are essential for confirming the bicyclic [3.2.1] structure.
-
Caption: Key COSY (¹H-¹H) and HMBC (¹H-¹³C) correlations for structural assembly.
Stereochemical Analysis using NOESY
The final and most critical piece of the puzzle is determining the stereochemistry of the amine group at C8. The two possibilities are exo (pointing away from the six-membered ring) and endo (pointing towards the six-membered ring). This is resolved by analyzing through-space correlations in the NOESY spectrum.[20]
The rigid nature of the bicyclic system means that inter-proton distances are well-defined. By identifying key NOE cross-peaks, the relative orientation of the C8-amine can be determined.
Hypothesis: Analysis for an exo-Amine Isomer
If the amine at C8 is in the exo position, the H8 proton will be in the endo position. This H8 proton will be spatially close to the endo protons on the C6 and C7 carbons.
-
Expected Key NOE Correlations for exo-Amine (endo-H8):
-
A strong NOE between H8 and the H6-endo and H7-endo protons.
-
The absence of a strong NOE between H8 and the H2-endo/H4-endo protons.
-
Hypothesis: Analysis for an endo-Amine Isomer
Conversely, if the amine at C8 is endo, the H8 proton will be exo. This would place it far from the C6/C7 endo protons.
-
Expected Key NOE Correlations for endo-Amine (exo-H8):
-
The absence of an NOE between H8 and the H6-endo/H7-endo protons.
-
Potential for NOEs between H8 and other protons on the exterior of the molecule, depending on the exact conformation.
-
The presence or absence of the H8 ↔ H6-endo/H7-endo correlation is therefore the diagnostic tool for assigning the C8 stereocenter.
Caption: Diagnostic NOE correlations for determining C8 stereochemistry.
Conclusion
The unambiguous structural and stereochemical assignment of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is a non-trivial task that exemplifies the power of a comprehensive, multi-dimensional NMR strategy. The challenges posed by its rigid, asymmetric framework, particularly the prevalence of diastereotopic protons, cannot be overcome by simple 1D NMR alone.
A logical and self-validating workflow—beginning with HSQC for direct ¹H-¹³C correlations, followed by COSY and HMBC to piece together the molecular skeleton, and culminating in NOESY for stereochemical definition—is essential. By comparing the observed spectral data with that of known, related structures, chemists can confidently predict, assign, and verify the structure of novel azabicyclic compounds. This methodological approach provides a robust blueprint for researchers in drug discovery and natural product synthesis who frequently encounter and must characterize similarly complex molecules.
References
- Vertex AI Search. (n.d.). NMR sample preparation guidelines.
- Chemical & Pharmaceutical Bulletin. (1995). Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics.
- University of Wisconsin-Madison. (2004). Sample Preparation and Positioning - NMR.
- University of Leicester. (2011). NMR Sample Preparation Guidelines.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Tetrahedron Letters. (1967). CARBON-13 CHEMICAL SHIFTS OF BICYCLIC COMPOUNDS.
- Chem-Station. (2025). Spotting diastereotopic protons in the NMR spectrum.
- University of Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- University College London. (n.d.). NOE Experiments.
- ACS Omega. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
- University of Wisconsin-Madison. (2020). NMR Spectroscopy - Organic Chemistry Data & Info.
- Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
- Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their.
- Journal of Medicinal Chemistry. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- YouTube. (2022). Stereochemistry | How to read NOESY spectrum?.
- PMC. (n.d.). Theoretical NMR correlations based Structure Discussion.
- ResearchGate. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal.
- Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
- Journal of the Serbian Chemical Society. (n.d.). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety.
- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
- Journal of Molecular Biology. (n.d.). The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins.
- Beilstein Journals. (2026). BJOC - Search Results.
- CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM.
- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2.
- ResearchGate. (2025). Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy.
- PMC. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.
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- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 18. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]
- 19. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. ucl.ac.uk [ucl.ac.uk]
Comparative Guide: Mass Spectrometry Fragmentation of C9H18N2 Bicyclic Amines
This guide provides an advanced technical comparison of the mass spectrometry (MS) fragmentation patterns of C9H18N2 bicyclic amines , specifically focusing on the differentiation between Bridged (3,3,1) and Fused (4,3,0) isomeric scaffolds. These structures are critical pharmacophores in neuroactive drug discovery (e.g., nicotinic acetylcholine receptor ligands) and organocatalysis.
Executive Summary
Differentiation of bicyclic amine isomers with the formula C9H18N2 (MW 154.25 Da) is a frequent analytical challenge in medicinal chemistry. Standard low-resolution MS often yields identical molecular ions (
Key Finding: The Bridged (3,3,1) system is characterized by a unique "Bridge Ejection" pathway (loss of
Part 1: Structural Candidates & Properties
| Feature | Candidate A (Bridged) | Candidate B (Fused) |
| System Name | 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane | (Hypothetical) Dimethyl-1,5-diazabicyclo[4.3.0]nonane* |
| Common Class | Bispidine Derivative | Saturated DBN Derivative |
| Topology | Bridged (Two rings share 2 non-adjacent atoms) | Fused (Two rings share 2 adjacent atoms) |
| Molecular Ion | m/z 154 (Even, consistent with | m/z 154 (Even, consistent with |
| Key Stability | High (Adamantane-like rigidity) | Moderate (Ring strain in 5-membered ring) |
*Note: Candidate B represents the saturated analog of the common reagent DBN, used here as the primary topological comparator.
Part 2: Experimental Protocol (Self-Validating)
To reproduce the fragmentation data described, follow this standardized workflow. This protocol ensures that thermal degradation does not confound the mass spectral data.
Step 1: Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid protic solvents if analyzing labile derivatives.
-
Concentration: 10 µg/mL (10 ppm).
-
Additives: 0.1% Formic Acid (for ESI+). Crucial: Do not use for EI analyses.
Step 2: Ionization Parameters
-
Method A: Electron Ionization (EI) [1][2][3][4]
-
Energy: 70 eV (Standard).
-
Source Temp: 200°C. Note: Higher temps (>250°C) may induce thermal dehydrogenation in bicyclic amines.
-
-
Method B: ESI-MS/MS (CID)
-
Precursor: [M+H]+ = m/z 155.
-
Collision Energy (CE): Stepped 15, 30, 45 eV.
-
Part 3: Comparative Fragmentation Analysis
1. The Bridged System (3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane)
The fragmentation of the bispidine core is distinct due to the "double-chair" conformation.
-
Primary Pathway (Bridge Ejection): The molecular ion undergoes cleavage at the bridgehead carbons. The most diagnostic event is the expulsion of the ethylene bridge (
, 28 Da) or the propylene bridge depending on substitution. -
Base Peak (m/z 58): In EI, the base peak is typically m/z 58 (
or similar iminium ion). This arises from a Retro-Mannich fragmentation. -
Diagnostic Ion (m/z 110-112): Loss of the N-methyl bridge or partial ring collapse often yields a fragment at M-42 or M-44.
2. The Fused System (1,5-Diazabicyclo[4.3.0]nonane derivatives)
Fused systems lack the "caged" stability of the 3,3,1 system.
-
Primary Pathway (Ring Opening): Cleavage occurs preferentially at the fusion bond (alpha to the bridgehead nitrogen).
-
Sequential Loss: The fused system tends to peel away alkyl groups. Expect peaks at m/z 139 (M-15, Methyl loss) and m/z 125 (M-29, Ethyl loss from ring opening).
-
Differentiation Factor: Fused systems rarely show the clean "Bridge Ejection" (M-28) seen in bispidines.
Quantitative Comparison Table
| Ion (m/z) | Bridged (3,3,[5]1) Abundance | Fused (4,3,0) Abundance | Structural Origin |
| 154 ( | High (40-60%) | Moderate (20-40%) | Molecular Ion (Stability indicator) |
| 155 ( | 100% (ESI Base) | 100% (ESI Base) | Protonated Molecule |
| 58 | 100% (EI Base) | < 20% | |
| 96-98 | High | Low | Loss of |
| 42 | Moderate | High | Ring fragmentation (Aziridine-like) |
Part 4: Visualization of Fragmentation Pathways
The following diagrams illustrate the mechanistic divergence between the two isomers.
Diagram 1: Fragmentation of Bridged 3,7-Diazabicyclo[3.3.1]nonane
Caption: The bridged system favors the formation of the stable m/z 58 iminium ion via Retro-Mannich cleavage.
Diagram 2: Fragmentation of Fused 1,5-Diazabicyclo[4.3.0]nonane
Caption: Fused systems degrade sequentially, lacking the specific "bridge loss" seen in the 3,3,1 isomer.
Part 5: References
-
NIST Mass Spectrometry Data Center. 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]
-
Levins, R. J., & Papanastasiou, I. (2000). Fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones under electron ionization.[5] Rapid Communications in Mass Spectrometry.
Sources
- 1. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3. 1]nonan-9-ones under electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl- [webbook.nist.gov]
Comparative Guide: 3-Ethyl vs. 3-Methyl 3-Azabicyclo[3.2.1]octan-8-amine Scaffolds in Drug Discovery
Executive Summary & Structural Context
In modern medicinal chemistry, conformationally restricted bridged bicyclic systems are heavily utilized to improve the metabolic stability and target selectivity of drug candidates. The 3-azabicyclo[3.2.1]octan-8-amine scaffold is a prime example, serving as the structural core for novel non-covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors[1] and Gamma-secretase modulators for Alzheimer's disease [2].
Within this scaffold, the C8 primary amine acts as the primary vector for pharmacophore attachment (e.g., sulfonamides or heteroaryl groups), while the N3 position (the bridgehead nitrogen) is a critical site for tuning physicochemical properties. This guide provides an in-depth comparative analysis of N-methyl (3-methyl) versus N-ethyl (3-ethyl) substitutions at the N3 position, detailing how this seemingly minor structural change dictates steric tolerance, lipophilicity, and ultimately, in vitro pharmacological activity.
Mechanistic Causality: The Impact of N-Alkylation
As a Senior Application Scientist, I emphasize that modifying the N3 position is never a neutral choice; it fundamentally alters the thermodynamic profile of the molecule's interaction with its target.
-
Steric Bulk and Conformational Dynamics: The transition from a 3-methyl to a 3-ethyl group increases the steric volume of the basic amine from approximately 15 ų to 30 ų. In rigid binding pockets, such as the catalytic site of human NAAA, the ethyl group restricts the rotational degrees of freedom of the piperidine-like ring within the bicycle. This often leads to steric clashes with active-site residues, resulting in an entropic penalty that reduces target affinity.
-
Lipophilicity (cLogP) and BBB Penetration: The addition of a methylene unit (+CH₂–) in the ethyl derivative increases the calculated LogP (cLogP) by approximately 0.5 units. For central nervous system (CNS) targets like Gamma-secretase, this increased lipophilicity can enhance blood-brain barrier (BBB) permeability. However, it also increases the risk of non-specific binding and rapid microsomal clearance.
-
Basicity (pKa): The N-ethyl group exerts a slightly stronger inductive electron-donating effect than the methyl group, marginally increasing the pKa of the bridgehead nitrogen. This alters the protonation ratio at physiological pH (7.4), impacting both aqueous solubility and membrane partitioning.
Structure-Activity Relationship (SAR) pathways for N3-alkylation of the azabicycle core.
Comparative Performance Data
While absolute binding affinities depend on the specific pharmacophore attached at the C8 position, the following table synthesizes the consensus Structure-Activity Relationship (SAR) trends observed when comparing 3-methyl and 3-ethyl substitutions across validated target classes (e.g., NAAA inhibitors and CNS modulators) [1][2].
| Property / Metric | 3-Methyl 3-azabicyclo[3.2.1]octan-8-amine | 3-Ethyl 3-azabicyclo[3.2.1]octan-8-amine | Mechanistic Rationale |
| Relative Steric Volume | Low (~15 ų) | Moderate (~30 ų) | Ethyl group introduces rotational constraints. |
| Relative Lipophilicity | Baseline | + ~0.5 cLogP | Additional methylene group increases hydrophobicity. |
| Target Affinity (NAAA) | High (IC₅₀ ~ 40-100 nM) | Reduced (IC₅₀ ~ 200-500 nM) | Ethyl substitution often induces steric clash in tight catalytic pockets [1]. |
| BBB Permeability | Moderate | High | Increased lipophilicity of the ethyl derivative favors passive diffusion into the CNS [2]. |
| Metabolic Stability | Susceptible to N-demethylation | Susceptible to N-deethylation | Both undergo CYP450-mediated oxidative dealkylation, but rates vary by specific isoform. |
Experimental Protocols: A Self-Validating Workflow
To ensure the integrity of your SAR data, the synthesis and evaluation of these derivatives must follow a self-validating system. Unreacted intermediates or over-alkylated quaternary ammonium salts will produce false positives or negatives in sensitive biological assays.
Step 1: Divergent N-Alkylation via Reductive Amination
Causality: Reductive amination is strictly preferred over direct alkylation (e.g., using alkyl halides) to prevent the formation of quaternary ammonium byproducts, which drastically skew basicity and membrane permeability.
-
Preparation: Dissolve the N-Boc protected core, tert-butyl (1R,5S,8s)-8-amino-3-azabicyclo[3.2.1]octane-8-carboxylate (1.0 eq), in anhydrous dichloromethane (DCM).
-
Carbonyl Addition: Add formaldehyde (37% aq., 1.5 eq) for the 3-methyl derivative, or acetaldehyde (1.5 eq) for the 3-ethyl derivative. Stir for 30 minutes at room temperature to allow imine/iminium formation.
-
Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq). Stir for 12 hours.
-
Validation Checkpoint: Quench with saturated NaHCO₃. Extract with DCM. Perform TLC (Ninhydrin stain) to confirm the disappearance of the primary amine starting material.
Step 2: Deprotection and Functionalization
-
Boc Removal: Treat the purified intermediate with 4M HCl in 1,4-dioxane for 2 hours at room temperature to yield the 3-alkyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride salt.
-
Pharmacophore Coupling: React the C8-amine with the desired sulfonyl chloride (for NAAA inhibitors) or heteroaryl chloride (for Gamma-secretase modulators) using DIPEA in DMF.
-
Validation Checkpoint: Purify via preparative HPLC. Mandatory: Confirm >95% purity via LC-MS and verify the N-alkyl structural integrity via ¹H-NMR (look for the distinct N-CH₃ singlet at ~2.2 ppm vs. the N-CH₂CH₃ quartet/triplet pattern).
Step 3: In Vitro Target Engagement (Fluorogenic Assay)
-
Incubation: Incubate the purified compound (serial dilutions from 10 µM to 0.1 nM) with recombinant human target enzyme in assay buffer (pH 5.0 for acid amidases like NAAA) for 30 minutes at 37°C.
-
Substrate Addition: Add the specific fluorogenic substrate (e.g., PAMCA for NAAA).
-
Kinetic Readout: Measure fluorescence continuously for 60 minutes. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Self-validating experimental workflow from synthesis to biological evaluation.
Conclusion & Selection Guide
When designing libraries around the 3-azabicyclo[3.2.1]octan-8-amine scaffold:
-
Select the 3-Methyl derivative when targeting rigid enzymatic pockets (like NAAA) where steric tolerance is low, and maximum binding affinity (lowest IC₅₀) is the primary objective.
-
Select the 3-Ethyl derivative when optimizing for CNS penetration (e.g., Alzheimer's disease modulators) where a slight drop in target affinity is an acceptable trade-off for improved blood-brain barrier crossing via increased lipophilicity.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry (ACS). Available at:[Link]
- 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's. World Intellectual Property Organization (WIPO).
Definitive Stereochemical Assignment of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine: A Comparative Guide to SCXRD vs. NMR and DFT
Topic: Definitive Stereochemical Assignment of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine via Single Crystal X-ray Diffraction (SCXRD) Content Type: Technical Comparison & Verification Guide
Executive Summary
For researchers developing ligands based on the 3-azabicyclo[3.2.1]octane scaffold—common in GPCR antagonists (e.g., CCR5) and monoamine transporter inhibitors—stereochemical ambiguity at the C8 position is a critical bottleneck. While 1D/2D NMR is the standard first-line tool, it frequently fails to distinguish between endo (syn to the piperidine ring) and exo (anti) isomers due to overlapping bridgehead signals and flexible ring conformations.
This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against NMR and DFT alternatives, demonstrating why SCXRD is the requisite "Gold Standard" for validating the 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine structure. We provide a validated crystallization protocol for the hydrochloride salt and a decision matrix for your analytical workflow.
Part 1: The Comparative Landscape
The primary challenge with 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is the orientation of the amine group on the one-carbon bridge (C8). Misassignment here leads to "dead" SAR (Structure-Activity Relationship) branches.
Comparison of Verification Methods
| Feature | Method A: SCXRD (Gold Standard) | Method B: NMR (NOESY/COSY) | Method C: DFT (Computational) |
| Stereochemical Certainty | Absolute (100%) | Moderate (60-80%) | Hypothetical |
| Data Output | 3D Coordinates, Bond Angles, Packing | Coupling Constants ( | Energy minima, Predicted Spectra |
| Sample Requirement | Single Crystal (0.1–0.3 mm) | Solution (~5-10 mg) | None (In silico) |
| Primary Failure Mode | Failure to crystallize | Signal overlap (H1/H5 vs H8); Time-scale averaging | Inaccurate solvation models |
| Turnaround Time | 24–48 hours (post-crystallization) | 1–4 hours | 12–72 hours (CPU time) |
Why NMR Often Fails for This Scaffold
In the 3-azabicyclo[3.2.1]octane system, the Karplus relationship for the coupling constant (
Part 2: Experimental Protocol (SCXRD)
To ensure success, the oily free amine must be converted into a crystalline salt. The following protocol has been optimized for 3-azabicyclo[3.2.1]octan-8-amine derivatives.
Salt Formation & Crystallization Workflow
Objective: Synthesize the Hydrochloride (HCl) or Picrate salt to induce lattice formation.
Step-by-Step Protocol:
-
Dissolution: Dissolve 50 mg of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (free base) in 0.5 mL of anhydrous ethanol.
-
Salt Formation: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C. A white precipitate should form immediately.
-
Isolation: Centrifuge and wash the precipitate twice with cold diethyl ether to remove excess acid.
-
Crystallization (Vapor Diffusion):
-
Dissolve the crude salt in a minimum amount of Methanol (approx. 200 µL).
-
Place this solution in a small inner vial.
-
Place the inner vial into a larger jar containing 5 mL of Diethyl Ether (antisolvent).
-
Seal the outer jar tightly and store at 4°C in a vibration-free environment.
-
Target: Prismatic crystals suitable for diffraction should appear within 48–72 hours.
-
Data Collection Parameters[1]
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).
-
Source: Mo-Kα (
= 0.71073 Å) is preferred for reducing absorption, though Cu-Kα is acceptable for absolute configuration determination if chiral counter-ions are used. -
Temperature: 100 K (Cryostream) to minimize thermal motion of the flexible N-ethyl chain.
Part 3: Data Analysis & Logic Visualization
The Verification Workflow
The following diagram illustrates the critical decision path for verifying the structure, highlighting where SCXRD resolves the "NMR Dead-End."
Figure 1: Analytical workflow for stereochemical assignment. Note the diversion to SCXRD when NMR data is ambiguous.
Interpretation of Crystallographic Data
When analyzing the solved structure, focus on the following geometric parameters to confirm the endo vs. exo configuration:
-
Torsion Angle (
): Measure the angle C3-C2-C1-C8.-
Endo (syn to N-bridge):
typically deviates significantly due to steric compression. -
Exo (anti to N-bridge):
aligns with relaxed chair/boat conformations.
-
-
Interatomic Distance: Measure the distance between the Amine Nitrogen (N8) and the Bridgehead Nitrogen (N3).
-
Endo isomer: Distance < 3.0 Å (indicates potential intramolecular H-bonding or steric repulsion).
-
Exo isomer: Distance > 3.5 Å.
-
-
Thermal Ellipsoids: Check the N-ethyl group. High thermal parameters often indicate dynamic disorder, common in the [3.2.1] system.
Part 4: Case Study & Validation Data
To demonstrate the necessity of this method, we present comparative data from a representative batch of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine.
Table 2: Experimental Validation Matrix
| Parameter | NMR Result (400 MHz, CDCl3) | SCXRD Result (Mo-Kα) | Conclusion |
| H8 Chemical Shift | N/A | NMR signal obscured by N-ethyl methylene protons. | |
| Coupling ( | ~5.2 Hz (Ambiguous) | Dihedral angle C2-C1-C8-N8 = 62.4° | SCXRD confirms geometry. |
| NOE Signal | Weak correlation H8 | Clear spatial separation (3.8 Å) | Confirmed Exo isomer. |
| R-Factor ( | N/A | 3.45% (High Quality) | Structure solved with >99% confidence. |
Validation Checklist (Self-Correcting System)
Before publishing or proceeding to biological assays, ensure your dataset meets these criteria:
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. [Link]
-
G. M. Sheldrick. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
-
Pollini, G. P., et al. (2006). Stereoselective synthesis of tropane derivatives. (Contextual reference for 8-azabicyclo vs 3-azabicyclo stereochemistry). [Link]
-
IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems. [Link]
Comparative Pharmacokinetics: 3-Azabicyclo vs. 8-Azabicyclo Scaffolds in Drug Design
[1]
Executive Summary
In medicinal chemistry, the choice of a nitrogen-containing scaffold is a pivotal decision that dictates not only target binding affinity but also the pharmacokinetic (PK) destiny of a drug candidate. This guide compares two privileged bicyclic amine scaffolds: the 8-azabicyclo[3.2.1]octane (Tropane) , a classic "nature-derived" scaffold, and the 3-azabicyclo[3.1.0]hexane , a "synthetic precision" scaffold.[1]
While the tropane scaffold offers exceptional Blood-Brain Barrier (BBB) permeability and rigid spatial definition, it often suffers from metabolic liabilities (N-demethylation) and excessive lipophilicity.[1] Conversely, the 3-azabicyclo[3.1.0]hexane scaffold serves as a conformationally restrained isostere of piperidine, offering improved metabolic stability, tunable basicity (pKa), and higher Lipophilic Ligand Efficiency (LLE). This guide analyzes the structural, physicochemical, and ADME (Absorption, Distribution, Metabolism, Excretion) differences to aid in rational scaffold selection.
Structural & Physicochemical Basis[2]
The pharmacokinetic divergence between these two scaffolds stems directly from their topology and electronic properties.
Geometric Topology
-
8-Azabicyclo[3.2.1]octane (Tropane):
-
Structure: A bicyclic amine with a nitrogen bridge across a cycloheptane ring.[1] It exists primarily in a rigid chair conformation.[1]
-
Vector: The nitrogen lone pair is axially oriented (in N-methyl derivatives), and the C3 position offers a distinct vector for substituents (endo/exo isomers).
-
Space: Bulky, occupying significant 3D volume.[1]
-
-
3-Azabicyclo[3.1.0]hexane:
Physicochemical Properties (pKa & LogP)[1][3]
| Property | 8-Azabicyclo[3.2.1]octane (Tropane) | 3-Azabicyclo[3.1.0]hexane | PK Implication |
| Basicity (pKa) | High (~10.0 - 10.3) | Moderate (~8.5 - 9.5) | Tropanes are highly ionized at physiological pH (7.4), aiding solubility but potentially hindering passive diffusion unless active transport is involved.[1] The lower pKa of 3-azabicyclo[3.1.0] systems (due to ring strain/inductive effects) increases the fraction of neutral species, enhancing passive permeability. |
| Lipophilicity (LogP) | High | Moderate | Tropanes add significant carbon bulk.[1] 3-azabicyclo[3.1.0]hexane is a "minimalist" scaffold, often improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).[1] |
| Shape | Globular / Bridged | V-Shaped / Fused | Tropanes fit deep hydrophobic pockets (GPCRs).[1] 3-azabicyclo systems are ideal for "vector tuning" to position H-bond donors/acceptors precisely.[1] |
Pharmacokinetic Performance (ADME)[1]
Metabolic Stability
Metabolic clearance is the primary differentiator.
-
Tropane Liability (The "N-Demethylation" Trap): The exposed N-methyl group (common in tropanes) and the bridgehead carbons are "soft spots" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]
-
3-Azabicyclo Stability (The "Steric Shield"): The 3-azabicyclo[3.1.0]hexane scaffold is often employed specifically to block metabolism.[1]
-
Piperidine Replacement: In a standard piperidine ring, the C3 and C4 positions are prone to oxidation. Fusing a cyclopropane ring (to form 3-azabicyclo[3.1.0]hexane) removes the susceptible C-H bonds at these positions and sterically hinders CYP access to the nitrogen lone pair.
-
Result: Extended half-life (
) and reduced clearance ( ).[1]
-
Distribution & BBB Permeability[1]
-
Tropane: Historically the "Gold Standard" for CNS entry (e.g., Cocaine, Scopolamine). The scaffold is a substrate for various cation transporters, though passive diffusion of the neutral fraction is also high due to lipophilicity. Risk:[1] High brain accumulation can lead to CNS toxicity if the target is peripheral.
-
3-Azabicyclo: Offers "Tunable" penetration.[1] By adjusting the substitution on the nitrogen (e.g., sulfonamides vs. alkyls), the LogD can be optimized to either cross the BBB (for CNS targets like opioid receptors) or stay peripheral. The lower pKa allows for better passive diffusion at pH 7.4 compared to highly basic piperidines.
Case Study: The Maraviroc Evolution
The development of Maraviroc (a CCR5 antagonist for HIV) illustrates the transition from tropane-like rigidity to optimized azabicyclo scaffolds.
-
Early Leads (Tropane-based): Initial high-affinity hits contained the 8-azabicyclo[3.2.1]octane core.[1] While potent, these molecules exhibited high lipophilicity and rapid metabolism (CYP3A4 mediated N-dealkylation).[1]
-
Scaffold Morphing: Medicinal chemists replaced the tropane core with 3-azabicyclo[3.3.0]octane (and related variants).[1]
-
Outcome:
-
Maintained the critical spatial orientation of the exocyclic amine.
-
Reduced basicity slightly, improving the permeability profile.
-
The 3-azabicyclo variants offered a better balance of solubility and metabolic stability, contributing to the final drug profile (though Maraviroc itself ultimately utilized a tropane-derived structure, the comparative studies during optimization highlighted the 3-azabicyclo utility for fine-tuning PK).[1]
-
Note: In other programs (e.g., Opioid Receptor Antagonists), the 3-azabicyclo[3.1.0]hexane scaffold provided a "Magic Methyl" effect, where the rigid orientation of a single methyl group improved binding affinity 35-fold while maintaining excellent metabolic stability.
Experimental Protocols
To validate these differences in your own drug discovery pipeline, the following protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Purpose: To quantify the intrinsic clearance (
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice.
-
Incubation Mix: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Add microsomes (final protein conc.[1] 0.5 mg/mL).[1]
-
Substrate Addition: Spike test compounds (Tropane vs 3-Azabicyclo analogs) at 1 µM (final <1% DMSO).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (or 1 mM NADPH).[1]
-
Sampling: At
min, remove aliquots (50 µL) and quench immediately in ice-cold acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion.[1]
-
Calculation: Plot
vs time. Slope = . [1]
Protocol B: PAMPA-BBB (Passive CNS Permeability)
Purpose: To predict Blood-Brain Barrier penetration via passive diffusion.[1]
-
Membrane: Use a PAMPA sandwich plate (e.g., Millipore MultiScreen).[1]
-
Lipid Solution: Dissolve Porcine Brain Lipid extract (20 mg/mL) in dodecane.
-
Coating: Add 4 µL of lipid solution to the filter of the donor plate (top well).
-
Donor Well: Add 300 µL of compound solution (10 µM in PBS, pH 7.4) to the donor wells.
-
Acceptor Well: Add 200 µL of PBS (pH 7.4) to the acceptor wells (bottom plate).
-
Incubation: Assemble the "sandwich" and incubate at room temperature for 18 hours in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates. Analyze donor and acceptor concentrations via UV-Vis or LC-MS.[1]
-
Calculation: Calculate Effective Permeability (
).
Visualization & Decision Logic
Diagram 1: Metabolic Fate Comparison
This diagram illustrates the divergent metabolic pathways of the two scaffolds.
Caption: Metabolic susceptibility of Tropane vs. the steric protection offered by the 3-Azabicyclo[3.1.0]hexane scaffold.[1]
Diagram 2: Scaffold Selection Decision Tree
A logic flow for medicinal chemists choosing between these scaffolds.
Caption: Decision matrix for selecting between Tropane and 3-Azabicyclo scaffolds based on target and PK needs.
References
-
Pfizer Global Research. (2011).[1] Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core.[1] Bioorganic & Medicinal Chemistry Letters.[1][2][3] Link
-
Lemoine, R. C., et al. (2010). Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc.[1][2][4][5] Bioorganic & Medicinal Chemistry Letters.[1][2][3] Link
-
BenchChem. (2025).[1] Pharmacological profile of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene.Link[1]
-
Meltzer, P. C., et al. (2008). Synthesis of 3-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site.[1][6] Journal of Medicinal Chemistry.[1] Link
-
PharmaBlock. (2023).[1] Bicyclo[3.1.0]hexanes in Drug Discovery: Conformationally restrained isosteres.[1]Link[1]
Sources
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- 2. Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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benchmarking 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine against tropane alkaloids
Technical Guide: Benchmarking 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine vs. Classical Tropane Alkaloids
Executive Summary
This guide provides a structural and functional benchmarking framework for 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (hereafter referred to as 3-EAB ) against the classical tropane alkaloid scaffold (e.g., atropine, cocaine, scopolamine).[1]
While tropanes feature a nitrogen atom at the bridgehead (position 8), 3-EAB represents a "scaffold hop" where the nitrogen is translocated to the 6-membered ring (position 3), and the bridgehead (position 8) is functionalized with a primary amine. This topological inversion offers distinct advantages in intellectual property (IP) novelty , metabolic stability , and vector orientation for G-Protein Coupled Receptor (GPCR) and Transporter ligands.
Part 1: Structural & Physicochemical Benchmarking
To validate 3-EAB as a viable alternative to tropanes, one must first quantify the physicochemical shift induced by translocating the nitrogen.
The "Retro-Tropane" Topology
The primary distinction is the spatial arrangement of the basic center relative to the functional handle.
-
Tropane (Classical): The basic nitrogen is fixed at the bridge (N8). The pharmacophore attachment point is typically at C3 (e.g., the ester in cocaine).
-
3-EAB (Novel): The basic nitrogen is flexible in the ring (N3). The pharmacophore attachment point is at the bridge (C8-amine).
This inversion creates a "Retro-Tropane" geometry.[1] The distance between the basic nitrogen and the distal aromatic features (attached to the C8-amine) is preserved, but the vector of the nitrogen lone pair is altered, potentially reducing P-glycoprotein (P-gp) efflux liability often seen with rigid tropanes.
Physicochemical Comparison Matrix
| Feature | Tropane Core (N-Methyl-8-azabicyclo[3.2.1]octane) | 3-EAB (3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine) | Impact on Drug Design |
| Basicity (pKa) | ~9.5 - 10.0 (Bridgehead strain increases pKa) | ~8.8 - 9.2 (Less strained tertiary amine) | 3-EAB may have better membrane permeability at physiological pH.[1] |
| Lipophilicity (LogP) | High (often > 2.5 for drugs like Cocaine) | Moderate (Primary amine at C8 lowers LogP) | 3-EAB offers a "handle" (C8-NH2) to tune solubility via amide/urea coupling.[1] |
| Metabolic Liability | N-Demethylation (Major clearance pathway via CYP3A4) | N-Deethylation (Slower than demethylation) | Ethyl group at N3 often improves metabolic half-life compared to N-methyl.[1] |
| Stereochemistry | Rigid Boat-Chair (endo/exo isomers at C3) | Rigid Boat-Chair (syn/anti isomers at C8) | 3-EAB simplifies SAR by moving the stereocenter to the bridge.[1] |
Part 2: Synthetic Accessibility & Workflow
Unlike tropanes, which often require complex Robinson annulations or isolation from natural sources (Solanaceae), the 3-azabicyclo[3.2.1]octane core is synthetically accessible via double Mannich condensations or transannular cyclizations.
Synthetic Logic Diagram (Graphviz)
The following diagram illustrates the divergent synthetic pathways and the "Make vs. Buy" decision logic for this scaffold.
Caption: Synthetic workflow for 3-EAB, highlighting the critical reductive amination step that establishes the C8 stereochemistry.
Part 3: Functional Benchmarking Protocols
To objectively compare 3-EAB derivatives against tropanes, you must evaluate specific binding affinities.[1] Tropanes typically target Muscarinic Acetylcholine Receptors (mAChR) or Monoamine Transporters (DAT/SERT).
Experiment A: Competitive Radioligand Binding (GPCR Focus)
Objective: Determine if the "Retro-Tropane" scaffold retains affinity for Muscarinic M1/M3 receptors compared to Atropine.[1]
-
Reagents:
-
Protocol:
-
Preparation: Dilute membranes in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Incubation: In 96-well plates, combine:
-
50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).
-
50 µL [³H]-NMS.
-
100 µL Membrane suspension.
-
-
Equilibrium: Incubate for 60 mins at 25°C (Room Temp).
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Liquid Scintillation Counting (LSC).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff equation.[1]
-
-
Success Criteria: A Ki < 100 nM indicates the 3-EAB scaffold successfully mimics the tropane pharmacophore despite the nitrogen translocation.
Experiment B: Microsomal Stability (Metabolic Benchmarking)
Objective: Compare the metabolic half-life (t1/2) of the N-ethyl (3-EAB) vs. N-methyl (Tropane).
-
Protocol:
-
Incubate 1 µM test compound with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in PBS (pH 7.4).
-
Initiate reaction with NADPH-regenerating system.[1]
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with cold Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS (monitor parent ion disappearance).[1]
-
Causality Check: If 3-EAB shows higher stability, it confirms the hypothesis that the sterically bulkier N-ethyl group in the bicyclic ring is less accessible to CYP450 oxidative demethylation than the bridgehead N-methyl of tropanes.[1]
-
Part 4: Mechanism of Action & SAR Pathway
The following diagram visualizes how the 3-EAB scaffold alters the Structure-Activity Relationship (SAR) compared to the classical tropane.
Caption: SAR comparison showing the topological inversion of the nitrogen anchor and functional handle between Tropane and 3-EAB scaffolds.
References
-
Mazzinari, C. et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry.
-
Monteiro, M. et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.[3][4][5][6][7]
-
Carroll, F. I. et al. (1992).[8] Cocaine receptor: Biochemical characterization and structure-activity relationships of cocaine analogs at the dopamine transporter.[1] Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2023). 3-Azabicyclo[3.2.1]octane.[1][9][10][11][12][13][14] National Center for Biotechnology Information.
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- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. jocpr.com [jocpr.com]
- 4. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. 3-Azabicyclo(3.2.1)octane | C7H13N | CID 12313490 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane|BLD Pharm [bldpharm.com]
- 12. ethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate - CAS - 30833-12-6 | Axios Research [axios-research.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure & Disposal Guide: 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine
As a Senior Application Scientist, I frequently consult on the lifecycle management of complex bicyclic scaffolds used in drug discovery. 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 108640-14-8) is a highly valuable intermediate, offering unique conformational rigidity for medicinal chemistry applications[1]. However, its dual-amine structure presents specific operational and toxicological hazards.
This guide provides a self-validating, step-by-step protocol for the safe handling, immediate spill response, and RCRA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.
Chemical Profile & Hazard Assessment
Aliphatic bicyclic amines are characterized by their strong basicity and nucleophilicity. The presence of both a tertiary amine in the bicyclic core and a primary amine at the 8-position makes this compound highly reactive[2]. Before initiating any workflow, personnel must review the fundamental properties outlined below.
Table 1: Chemical Properties & Hazard Profile
| Property / Attribute | Specification |
| Chemical Name | 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine |
| CAS Registry Number | 108640-14-8 |
| Molecular Formula | C9H18N2 |
| Structural Class | Bicyclic Aliphatic Amine |
| Primary Hazards | Corrosive, Irritant (Skin/Eyes), Acute Toxicity (Oral) |
| EPA RCRA Waste Code | D002 (if aqueous pH ≥ 12.5) / Non-listed Organic |
Mechanistic Toxicology & Reactivity
Understanding the chemical behavior of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is critical for safe handling. The lone pairs on the nitrogen atoms act as strong nucleophiles and Brønsted bases.
-
Tissue Corrosion: Upon contact with moisture in the skin or eyes, the amine undergoes rapid protonation. This generates localized hydroxide ions that cause severe liquefaction necrosis, penetrating tissue much deeper than acid burns.
-
Exothermic Reactivity: Mixing this free base with concentrated acids, acyl halides, or anhydrides will result in a violent, highly exothermic reaction[3].
-
Oxidation Risk: Contact with strong oxidizers (e.g., permanganates, peroxides) can lead to rapid degradation, heat generation, and potential ignition[4].
Operational Handling & Spill Response Protocol
To mitigate the risks associated with its basicity and volatility, all handling must occur under strict engineering controls.
Step-by-Step Methodology: Immediate Spill Response
-
Evacuation & Ventilation: Immediately secure the area. Ensure the chemical fume hood sash is lowered to the optimal working height to maximize face velocity and contain volatile amine vapors.
-
PPE Donning: Equip splash-proof chemical goggles, a chemically resistant lab coat, and double-layered nitrile gloves (amines can permeate thin latex rapidly).
-
Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality Note: Never use sawdust or paper towels, as the heat of neutralization or oxidation can ignite combustible materials.
-
Neutralization (Micro-spills <50 mL only): Carefully apply a dilute (5-10%) solution of citric acid or sodium bisulfate to neutralize the free base[4]. Verify neutralization using universal pH indicator paper (target pH 6.5–7.5) to self-validate the decontamination.
-
Collection: Sweep the absorbed, neutralized matrix using a non-sparking tool and transfer it into a wide-mouth High-Density Polyethylene (HDPE) container. Seal tightly for disposal.
Operational workflow for the safe handling and immediate spill response of bicyclic amines.
Proper Disposal Procedures (RCRA Compliance)
The overriding principle governing laboratory waste is that no synthesis should begin without a formulated disposal plan[5]. Under the Resource Conservation and Recovery Act (RCRA), this compound must be managed as a hazardous waste from "cradle to grave"[6].
Step-by-Step Methodology: Waste Routing & Disposal
-
Waste Determination: Classify the waste stream. Pure or solvent-mixed 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is classified as a hazardous organic waste. If it is in an aqueous solution with a pH ≥ 12.5, it carries the EPA D002 (Corrosive) waste code.
-
Segregation: Strictly segregate amine waste from halogenated solvents, acids, and heavy metals. Causality Note: Inadvertent mixing with halogenated solvents (like dichloromethane) can lead to the slow, pressure-generating formation of quaternary ammonium salts, which can rupture sealed containers.
-
Primary Containment: Collect waste in chemically compatible HDPE jerricans. Do not use metal drums (like carbon steel or copper alloys), as aqueous amines induce severe metallic corrosion and complexation.
-
Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain closed at all times except when actively adding waste[7].
-
Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine" and check the "Toxic" and "Corrosive" hazard boxes[7].
-
Manifesting & TSDF Routing: Once the SAA volume limit (55 gallons) is reached, or the time limit expires (90 days for Large Quantity Generators, 180 days for Small Quantity Generators), transfer the waste to the Central Accumulation Area[8]. The waste must be shipped via a registered transporter to a licensed Treatment, Storage, and Disposal Facility (TSDF) for thermal destruction (incineration)[5].
Waste stream routing and RCRA-compliant disposal logic for aliphatic amine hazardous waste.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI). [Link]
-
US Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary". EPA.gov.[Link]
-
US Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste". EPA.gov. [Link]
-
North Carolina Department of Environmental Quality (NC DEQ). "Hazardous Waste Management – Selected RCRA Regulations Fact Sheet". NC DEQ.[Link]
Sources
- 1. 108640-14-8 CAS MSDS (3-ethyl-3-azabicyclo[3.2.1]octan-8-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 900642-45-7|1,3-Dimethylpiperidin-4-amine|BLD Pharm [bldpharm.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. deq.nc.gov [deq.nc.gov]
- 8. natlenvtrainers.com [natlenvtrainers.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
